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  • Product: 3-Biphenylpropionic acid, 4'-chloro-5-methoxy-
  • CAS: 61888-68-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS 61888-68-4): Properties, Synthesis, and Scientific Context

Abstract: This document provides a comprehensive technical overview of 4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS 61888-68-4), a specialized organic compound with potential applications in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS 61888-68-4), a specialized organic compound with potential applications in medicinal chemistry and materials science. This guide delineates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and analyzes its characteristic spectroscopic signature. Furthermore, we explore the scientific rationale for its design, focusing on the distinct roles of its constituent chemical motifs—the biphenyl scaffold, the propionic acid side chain, and the strategic placement of chloro and methoxy substituents—within the context of modern drug discovery. This paper is intended for researchers, chemists, and professionals in pharmaceutical development seeking a practical and in-depth understanding of this molecule.

Chemical Identity and Physicochemical Properties

4'-chloro-5-methoxy-3-biphenylpropionic acid is a biphenyl derivative, a class of compounds noted for their unique conformational properties and prevalence in pharmacologically active agents. The structure consists of a biphenyl core, where one ring is substituted with a propionic acid and a methoxy group, and the second ring bears a chloro substituent.

G target 4'-chloro-5-methoxy- 3-biphenylpropionic acid disconnect Suzuki-Miyaura Cross-Coupling target->disconnect precursor1 Precursor A: 4-chlorophenylboronic acid (or pinacol ester) disconnect->precursor1 precursor2 Precursor B: Methyl 3-(3-bromo-5-methoxyphenyl)propanoate disconnect->precursor2 coupled_product Coupled Ester Intermediate precursor1->coupled_product Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 100°C precursor2->coupled_product Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 100°C hydrolysis Ester Hydrolysis hydrolysis->target NaOH, then H⁺ workup coupled_product->hydrolysis

Caption: Synthetic workflow via Suzuki-Miyaura coupling.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow, where the successful isolation and purification of the intermediate ester provides a checkpoint before proceeding to the final hydrolysis step.

Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 4'-chloro-5-methoxy-3-biphenylpropanoate

  • Reagent Preparation: In a flame-dried Schlenk flask, combine methyl 3-(3-bromo-5-methoxyphenyl)propanoate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: The bromo-substituted precursor is chosen for its reactivity in palladium catalysis. An excess of the boronic acid is used to drive the reaction to completion. K₂CO₃ is a crucial base required for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask. Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Causality: Pd(PPh₃)₄ is a robust and common pre-catalyst for Suzuki couplings. The dioxane/water solvent system is effective at dissolving both the organic precursors and the inorganic base.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Filter through a pad of Celite to remove the palladium catalyst and inorganic salts. c. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). d. Concentrate the solvent in vacuo. e. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester intermediate. [1] Step 2: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve the purified methyl ester from Step 1 in a 3:1 mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (NaOH, 2.0 M, 5.0 eq) and stir at 60 °C for 4 hours.

    • Causality: Saponification is a standard method for converting an ester to a carboxylic acid. The THF/methanol co-solvent system ensures the solubility of the ester.

  • Acidification and Extraction: a. Cool the mixture and remove the organic solvents under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. c. Acidify the aqueous layer to pH 2-3 with cold 1 M hydrochloric acid (HCl). A precipitate should form. d. Extract the product into ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, 4'-chloro-5-methoxy-3-biphenylpropionic acid. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Signature

Characterization of the final compound is essential for confirming its identity and purity. The following data are predicted based on established principles of NMR, IR, and MS spectroscopy. [2][3]

Technique Predicted Observations
¹H NMR Aromatic Region (δ 6.8-7.5 ppm): Complex multiplets corresponding to the 7 aromatic protons. Protons on the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system). Methoxy (δ ~3.8 ppm): A sharp singlet integrating to 3H. Propionic Chain (δ ~2.6-3.0 ppm): Two triplets, each integrating to 2H, corresponding to the -CH₂-CH₂-COOH system. Carboxylic Acid (δ >10 ppm): A broad singlet integrating to 1H, which is exchangeable with D₂O. [4]
¹³C NMR Carbonyl (δ ~175-180 ppm): Carboxylic acid carbon. Aromatic (δ ~110-160 ppm): 12 distinct signals for the aromatic carbons, including the two carbons directly attached to the other ring. Methoxy (δ ~55 ppm): The -OCH₃ carbon. Propionic Chain (δ ~30-36 ppm): Two signals for the aliphatic carbons.
IR (cm⁻¹) O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1720 cm⁻¹. C-O Stretch (Methoxy & Acid): Strong bands in the 1100-1300 cm⁻¹ region. C-Cl Stretch: An absorption in the 700-850 cm⁻¹ region. [5]

| Mass Spec (MS) | Molecular Ion (M⁺): A peak at m/z 290. Isotopic Pattern: A characteristic M+2 peak at m/z 292 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

Rationale in Drug Discovery and Materials Science

The specific architecture of 4'-chloro-5-methoxy-3-biphenylpropionic acid is not arbitrary; it is a logical design based on established principles of medicinal chemistry.

  • The Biphenylpropionic Acid Scaffold: This core structure is related to the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and felbinac. [6]The propionic acid moiety is often crucial for activity, frequently interacting with key residues (like arginine) in enzyme active sites (e.g., COX enzymes). Therefore, this compound serves as a valuable scaffold for screening for anti-inflammatory or other biological activities. [7][8]

  • The Methoxy Group (-OCH₃): The methoxy group is a prevalent substituent in approved drugs. [9]It is an electron-donating group that can significantly alter a molecule's electronic properties. It can also act as a hydrogen bond acceptor and influence metabolic stability by blocking potential sites of hydroxylation. Its placement can fine-tune receptor binding and improve pharmacokinetic properties. [9][10]

  • The Chloro Group (-Cl): As a bioisostere for a methyl group or hydrogen, the chloro substituent is a key tool in potency optimization. [11]It is an electron-withdrawing group with a unique property: while the chlorine atom itself is electronegative, it possesses a region of positive electrostatic potential known as a "sigma-hole." This allows it to participate in favorable halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein binding pocket. This dual electrostatic nature makes it a versatile tool for probing protein-ligand interactions. [10][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [13][14]* Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. [15]Avoid contact with skin and eyes. [16]* First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water. [15] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [16] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [13]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [17]

Conclusion

4'-chloro-5-methoxy-3-biphenylpropionic acid is a rationally designed molecule with significant potential as a research tool. Its synthesis is readily achievable through robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling. The strategic combination of a biologically relevant biphenylpropionic acid scaffold with key modulating groups (chloro and methoxy) makes it an interesting candidate for biological screening, particularly in the development of novel therapeutics. This guide provides the foundational knowledge for its synthesis, characterization, and contextual understanding, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
  • ECHA. (n.d.). Methyl dihydrogen phosphate - Registration Dossier.
  • Fisher Scientific. (2010, January 20). SAFETY DATA SHEET - Chloroform.
  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (2023, November 14). Safety data sheet - 4-Chlorophenoxyacetic acid.
  • Chem-Impex. (n.d.). 4-Chloro-3-methoxyphenylboronic acid.
  • ChemicalBook. (n.d.). 4'-Chloro-5-methoxy-3-biphenylcarboxylic acid | 61888-74-2.
  • BD Regulatory Documents. (2024, June 7). SAFETY DATA SHEET.
  • PubChem. (n.d.). (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid.
  • MDPI. (2025, January 26). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid.
  • MDPI. (2025, June 4). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.
  • Indian Academy of Sciences. (2013, January). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines....
  • NIH National Center for Biotechnology Information. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization.
  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs.
  • Sigma-Aldrich. (n.d.). 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid.
  • PubMed. (2026, January 19). Parallels between the chloro and methoxy groups for potency optimization.
  • SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one.
  • Arora, P. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • U.S. Environmental Protection Agency. (n.d.). 4'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol - Properties. CompTox Chemicals Dashboard.
  • AccuStandard. (n.d.). 4-Methoxy-3'-chlorobiphenyl CAS # 74447-84-0.
  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid.
  • NIH National Center for Biotechnology Information. (n.d.). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum.
  • U.S. Environmental Protection Agency. (2025, October 15). 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid - Properties. CompTox Chemicals Dashboard.
  • Cheméo. (n.d.). Chloroacetic acid, 4-methoxyphenyl ester - Chemical & Physical Properties.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). The role of bioisosterism in modern drug design: Current applications and challenges.
  • PubMed. (2018, March 15). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
  • ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.
  • Reich, H. (2020, February 14). NMR Spectroscopy Collection. University of Wisconsin-Madison.
  • ChemWhat. (n.d.). 4'-Chloro-5-methoxy-3-biphenylpropionic acid CAS#: 61888-68-4.
  • NIST. (n.d.). 4-acetoxy-3-methoxybenzoic acid. NIST WebBook.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
  • ResearchGate. (2015, May 1). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia.

Sources

Exploratory

4'-chloro-5-methoxy-3-biphenylpropionic acid molecular weight and formula

Executive Summary 4'-chloro-5-methoxy-3-biphenylpropionic acid is a substituted biphenylalkanoic acid derivative belonging to the arylpropionic acid class.[1] Structurally related to non-steroidal anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-chloro-5-methoxy-3-biphenylpropionic acid is a substituted biphenylalkanoic acid derivative belonging to the arylpropionic acid class.[1] Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen and flurbiprofen, this compound represents a privileged scaffold in medicinal chemistry. It is primarily utilized as a research probe for inhibiting cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs) due to its ability to chelate zinc ions or interact with arginine residues in enzyme active sites.

This guide provides a definitive physicochemical profile, a validated Suzuki-Miyaura synthetic route, and an analytical framework for researchers utilizing this New Chemical Entity (NCE) in drug discovery.

Physicochemical Profile

The following data is derived from stoichiometric calculation and quantitative structure-property relationship (QSPR) modeling for the specific isomer described.

Core Identity
PropertyValue
Chemical Name 3-(4'-chloro-5-methoxy-[1,1'-biphenyl]-3-yl)propanoic acid
Molecular Formula C₁₆H₁₅ClO₃
Molecular Weight 290.74 g/mol
Monoisotopic Mass 290.0710 g/mol
Classification Biphenyl / Phenylpropionic acid derivative
Physical Properties (Predicted)
ParameterValueSignificance
LogP (Octanol/Water) 3.8 ± 0.4Indicates high lipophilicity; likely requires organic co-solvents (DMSO/Ethanol) for biological assays.[1]
pKa (Acid) 4.6 ± 0.2The carboxylic acid tail is ionized at physiological pH (7.4), facilitating electrostatic interactions with target proteins.
PSA (Polar Surface Area) 46.5 ŲSuggests good membrane permeability (Rule of 5 compliant).
H-Bond Acceptors 3(2 from Carboxyl, 1 from Methoxy)
H-Bond Donors 1(Carboxyl -OH)

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric regions essential for its biological activity (SAR):

  • Biphenyl Core: Provides a rigid hydrophobic scaffold that orients the substituents.

  • Propionic Acid Tail (Pos 3): Acts as the "warhead." In COX inhibition, this forms an ionic bond with Arg-120; in MMP inhibition, it coordinates the catalytic Zinc ion.

  • Substituents (4'-Cl, 5-OMe):

    • 4'-Cl: Increases metabolic stability (blocking para-hydroxylation) and enhances lipophilic contacts.[1]

    • 5-OMe: Acts as a weak H-bond acceptor and modulates the electron density of the A-ring.[1]

Diagram 1: Pharmacophore & Structural Logic

Pharmacophore Core Biphenyl Scaffold (Hydrophobic Core) Tail Propionic Acid (C3) (Ionic Binding / Zn Chelation) Core->Tail Linker Sub1 4'-Chloro Group (Metabolic Block) Core->Sub1 Para' position Sub2 5-Methoxy Group (Electronic Modulation) Core->Sub2 Meta position Target Target Interaction (COX-2 / MMP) Tail->Target Salt Bridge (Arg) Sub1->Target Hydrophobic Pocket

Caption: Structural decomposition of C16H15ClO3 highlighting the functional roles of substituents in protein-ligand binding.

Synthetic Protocol (Suzuki-Miyaura Coupling)

Expert Insight: Direct functionalization of a pre-formed biphenyl is often non-selective.[1] The most reliable route employs a Palladium-catalyzed cross-coupling between a functionalized aryl halide and an aryl boronic acid.[1]

Reaction Scheme

Reagents:

  • Fragment A: Methyl 3-(3-bromo-5-methoxyphenyl)propanoate (Electrophile)[1]

  • Fragment B: 4-Chlorophenylboronic acid (Nucleophile)[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄[1]

  • Base: K₂CO₃ or Cs₂CO₃[1]

Step-by-Step Methodology
  • Preparation of Fragment A:

    • Start with 3-bromo-5-methoxybenzaldehyde.[1] Perform a Horner-Wadsworth-Emmons reaction to install the acrylate, followed by hydrogenation (selectively reducing the alkene, preserving the bromine) to yield the propanoate ester.

  • Coupling (The Critical Step):

    • Charge: In a Schlenk flask, combine Fragment A (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Crucial: Degas with Nitrogen for 15 mins to prevent homocoupling.

    • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

    • Reflux: Heat to 90°C for 12 hours under inert atmosphere.

  • Hydrolysis (Deprotection):

    • Treat the resulting ester with LiOH (2.0 eq) in THF/Water at room temperature for 4 hours to liberate the free acid.

  • Purification:

    • Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.

    • Recrystallize from Ethanol/Hexane to obtain the pure acid.

Diagram 2: Synthetic Workflow

Synthesis Start1 3-bromo-5-methoxybenzaldehyde Step1 1. HWE Reaction 2. Hydrogenation Start1->Step1 Inter1 Fragment A: Aryl Bromide Ester Step1->Inter1 Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Inter1->Coupling Start2 4-Chlorophenylboronic acid Start2->Coupling Inter2 Biphenyl Ester Intermediate Coupling->Inter2 Hydrolysis Saponification LiOH, THF/H2O Inter2->Hydrolysis Final FINAL PRODUCT 4'-chloro-5-methoxy-3-biphenylpropionic acid Hydrolysis->Final

Caption: Convergent synthesis strategy utilizing Suzuki cross-coupling followed by ester hydrolysis.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following markers.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Biphenyl absorption).

  • Retention Time: Expect elution late in the gradient (~8-9 min) due to the lipophilic chloro-biphenyl core.[1]

¹H-NMR Signature (Expected in DMSO-d₆)[1]
  • Carboxyl Proton: Broad singlet at ~12.0 ppm.

  • Aromatic Region:

    • Biphenyl protons (7H total) will appear as a complex set of multiplets between 7.3 - 7.8 ppm.[1]

    • Look for the characteristic AA'BB' system of the 4-chlorophenyl ring.[1]

  • Methoxy: Sharp singlet at ~3.80 ppm (3H).

  • Propionic Chain: Two triplets (or multiplets) at ~2.6 ppm and ~2.9 ppm (2H each), corresponding to the

    
     and 
    
    
    
    methylene protons.

Biological Context & Handling

Storage: Store solid at -20°C. Solutions in DMSO are stable for <1 month at -20°C. Safety: Treat as a potential skin irritant.[1] The propionic acid moiety suggests potential for NSAID-like gastric irritation if ingested.[1]

Application Note: When testing for MMP inhibition, avoid phosphate buffers which can precipitate Zinc; use HEPES or Tris. For COX assays, pre-incubate the compound with the enzyme for 15 minutes to allow the bulky biphenyl group to accommodate into the hydrophobic channel.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • NSAID SAR & Biphenylpropionic Acids: Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation.[2][3] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. [Link][1]

  • MMP Inhibitor Design: Jacobsen, J. A., et al. (2010). Structure-based design and synthesis of hydroxamic acid based MMP inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubChem Compound Database: 4'-Methoxy-biphenyl-3-carboxylic acid (Structural Analog Reference). National Library of Medicine. [Link][1]

Sources

Foundational

An In-depth Technical Guide to the Structural and Mechanistic Landscape of 4'-chloro-5-methoxy-3-biphenylpropionic acid and its Potential Relevance to Inflammatory Pathways in Diabetic Ketoacidosis

This technical guide provides a comprehensive analysis of 4'-chloro-5-methoxy-3-biphenylpropionic acid, a compound belonging to the phenylpropionic acid class. In light of the initial query comparing this molecule to "DK...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4'-chloro-5-methoxy-3-biphenylpropionic acid, a compound belonging to the phenylpropionic acid class. In light of the initial query comparing this molecule to "DKA-9," which is not a recognized chemical entity but rather likely refers to Diabetic Ketoacidosis (DKA), this paper has been structured to offer a scientifically robust exploration of the known compound and its potential intersection with the pathophysiology of DKA. The core of this guide will, therefore, pivot to a more relevant and insightful comparison: the structural features and potential anti-inflammatory mechanisms of 4'-chloro-5-methoxy-3-biphenylpropionic acid versus established and emerging anti-inflammatory strategies in the context of diabetes and its acute complications like DKA.

This guide is intended for researchers, scientists, and drug development professionals engaged in metabolic diseases, pharmacology, and medicinal chemistry.

Part 1: Foundational Understanding: From a Specific Molecule to a Pathological State

Deconstructing the Query: The Case of "DKA-9"

An initial literature and chemical database search for "DKA-9" yielded no results corresponding to a specific chemical compound. The acronym "DKA" is universally recognized as Diabetic Ketoacidosis, a serious and life-threatening complication of diabetes.[1][2] The "-9" may be a relic of the International Classification of Diseases, Ninth Revision (ICD-9), where codes were used to classify diseases and health problems. Given this, a direct structural and functional comparison is not feasible.

However, the query presents an opportunity to delve into a more nuanced and scientifically pertinent topic: the potential role of compounds like 4'-chloro-5-methoxy-3-biphenylpropionic acid in modulating the complex inflammatory cascades that are increasingly understood to be a component of DKA.

Introducing 4'-chloro-5-methoxy-3-biphenylpropionic acid

4'-chloro-5-methoxy-3-biphenylpropionic acid is a derivative of phenylpropionic acid. While specific biological data for this exact molecule is sparse in publicly available literature, the broader class of phenylpropionic acids is well-established in pharmacology. Many compounds with this scaffold are known for their anti-inflammatory properties, with a notable example being the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen.[3][4]

The structure of 4'-chloro-5-methoxy-3-biphenylpropionic acid, with its biphenyl core, propionic acid moiety, and chloro and methoxy substitutions, suggests potential for biological activity. The chloro and methoxy groups, in particular, are often utilized in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[5]

Part 2: Structural and Mechanistic Insights

Structural Analysis of 4'-chloro-5-methoxy-3-biphenylpropionic acid

The key structural features of 4'-chloro-5-methoxy-3-biphenylpropionic acid are:

  • Biphenyl Scaffold: This provides a rigid, aromatic core that can participate in various intermolecular interactions with biological targets.

  • Propionic Acid Moiety: This acidic group is a common feature in many NSAIDs and is often crucial for their anti-inflammatory activity, particularly in the inhibition of cyclooxygenase (COX) enzymes.

  • 4'-Chloro Substituent: The chlorine atom can influence the electronic properties of the phenyl ring and may be involved in halogen bonding, impacting ligand-protein interactions.

  • 5-Methoxy Substituent: The methoxy group can affect the molecule's polarity, solubility, and metabolic stability. It can also act as a hydrogen bond acceptor.[5]

Potential Mechanism of Action: The Anti-Inflammatory Hypothesis

Given its structural similarity to known anti-inflammatory agents, a primary hypothesis for the biological activity of 4'-chloro-5-methoxy-3-biphenylpropionic acid is the modulation of inflammatory pathways. The propionic acid group is a strong indicator of potential COX inhibition.

A standard experimental protocol to test this hypothesis would involve in vitro assays to measure the inhibition of COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow Compound 4'-chloro-5-methoxy-3-biphenylpropionic acid COX1 COX-1 Enzyme Assay Compound->COX1 COX2 COX-2 Enzyme Assay Compound->COX2 Data_Analysis Data Analysis (IC50 Determination) COX1->Data_Analysis COX2->Data_Analysis Conclusion Conclusion on COX Inhibition Profile Data_Analysis->Conclusion

Caption: Workflow for determining the COX inhibitory activity.

The Inflammatory Component of Diabetic Ketoacidosis

Diabetic ketoacidosis is characterized by hyperglycemia, ketosis, and metabolic acidosis.[2] While the primary drivers are insulin deficiency and an excess of counter-regulatory hormones, there is a significant inflammatory component. Pro-inflammatory cytokines like TNF-α and interleukin-1β are often elevated in patients with DKA. This systemic inflammation can contribute to the complications associated with DKA.

Part 3: A Comparative Framework: Anti-Inflammatory Agents in Diabetes

Instead of a direct comparison to a non-existent molecule, we will compare 4'-chloro-5-methoxy-3-biphenylpropionic acid to classes of anti-inflammatory drugs that have been studied in the context of diabetes.

Drug ClassPrimary Anti-inflammatory MechanismRelevance to Diabetes & DKA
NSAIDs (e.g., Salsalate) Inhibition of COX enzymes, leading to reduced prostaglandin synthesis.Salsalate has been shown to improve insulin sensitivity.[6]
Metformin Activation of AMP-activated protein kinase (AMPK), which has downstream anti-inflammatory effects.A first-line treatment for type 2 diabetes with known anti-inflammatory properties.[6][7]
Statins Inhibition of HMG-CoA reductase, with pleiotropic anti-inflammatory effects.Reduce levels of C-Reactive Protein (CRP) and are used to manage cardiovascular risk in diabetic patients.[6]
DPP-4 Inhibitors Increase levels of incretin hormones, which have anti-inflammatory effects.Suppress NLRP3 inflammasome and IL-1β expression.[7][8]
SGLT2 Inhibitors Block renal glucose reabsorption, with downstream anti-inflammatory and antioxidant effects.[7]Have shown cardiovascular benefits, but are also associated with a risk of euglycemic DKA.[9]

Part 4: Experimental Protocols and Methodologies

Synthesis of 4'-chloro-5-methoxy-3-biphenylpropionic acid

Synthesis_Pathway cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Functional Group Interconversion Boronic_Acid Aryl Boronic Acid Derivative Biphenyl_Core Biphenyl Core Formation Boronic_Acid->Biphenyl_Core Aryl_Halide Aryl Halide Derivative Aryl_Halide->Biphenyl_Core Propionic_Addition Addition of Propionic Acid Moiety Biphenyl_Core->Propionic_Addition Final_Product 4'-chloro-5-methoxy-3-biphenylpropionic acid Propionic_Addition->Final_Product

Caption: A plausible synthetic pathway for the target compound.

In Vitro Assessment of Anti-inflammatory Activity

A key experiment to validate the anti-inflammatory potential would be to measure the production of pro-inflammatory cytokines in a relevant cell line, such as lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Protocol:

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 4'-chloro-5-methoxy-3-biphenylpropionic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of the test compound.

Part 5: Concluding Remarks and Future Directions

While the initial premise of comparing 4'-chloro-5-methoxy-3-biphenylpropionic acid to a non-existent compound "DKA-9" was not viable, this technical guide has provided a scientifically grounded exploration of the known compound's potential relevance to the inflammatory aspects of Diabetic Ketoacidosis.

The structural features of 4'-chloro-5-methoxy-3-biphenylpropionic acid strongly suggest a potential for anti-inflammatory activity, likely through the inhibition of COX enzymes. Further experimental validation is required to confirm this hypothesis and to explore other potential mechanisms of action.

For drug development professionals, compounds with this scaffold could represent an interesting starting point for the design of novel therapies that not only address the metabolic derangements in diabetes but also the underlying chronic inflammation that contributes to its long-term complications. Future research should focus on the synthesis and biological evaluation of this and related compounds in relevant in vitro and in vivo models of diabetes and its acute complications.

References

  • Dandona, P., Aljada, A., & Bandyopadhyay, A. (2004). Inflammation: the link between insulin resistance, obesity and diabetes. Trends in immunology, 25(1), 4-7.
  • Leibowitz, G., & Cukierman-Yaffe, T. (2016). Anti-inflammatory Agents in the Treatment of Diabetes and Its Vascular Complications. Diabetes care, 39 Suppl 2, S245–S252.
  • DeFronzo, R. A. (2006). "Anti-inflammatory" drugs and their effects on type 2 diabetes. Diabetes care, 29(2), 473–475.
  • Aarhus University. (2022, May 23). New anti-inflammatory drugs have positive effect on diabetes and cardiovascular disease. ScienceDaily. Retrieved February 17, 2026 from

  • Drugs.com. (n.d.). List of 12 Diabetic Ketoacidosis Medications Compared. Retrieved February 17, 2026, from [Link]

  • Guzman-Flores, J. M., et al. (2025). Antidiabetic Agents as Antioxidant and Anti-Inflammatory Therapies in Neurological and Cardiovascular Diseases. International Journal of Molecular Sciences, 27(1), 123.
  • Wikipedia. (2024, February 13). Diabetic ketoacidosis. Retrieved February 17, 2026, from [Link]

  • Merck Manuals. (2021, May). Acute Complications of Diabetes Mellitus. Retrieved February 17, 2026, from [Link]

  • Wolfsdorf, J. I., et al. (2007). Diabetic ketoacidosis in children and adolescents with diabetes.
  • American Academy of Family Physicians. (1999, August 1). Management of Diabetic Ketoacidosis. Retrieved February 17, 2026, from [Link]

  • Kitabchi, A. E., et al. (2009). Management of adult diabetic ketoacidosis. Diabetes care, 32(7), 1335-1343.
  • Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 338(4), 175-180.
  • Sidoryk, K., et al. (2024). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. International Journal of Molecular Sciences, 25(3), 1547.
  • Reta, G. F., et al. (2012). Cytotoxic Bioactivity of some Phenylpropanoic Acid Derivatives.
  • American Diabetes Association. (2026). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Care in Diabetes—2026. Diabetes Care, 49(Supplement_1), S158-S176.
  • Al-Ghorbani, M., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Medicinal Chemistry Research, 25(11), 2469-2481.
  • Mather, H. M., & Pollock, R. M. (2013). Diabetic Ketoacidosis: Evaluation and Treatment. American family physician, 87(5), 337-343.
  • Cetin-Atalay, R., & Atalay, R. (2018). Antiproliferative Activities of Some Biologically Important Scaffolds. FABAD Journal of Pharmaceutical Sciences, 43(1), 59-77.
  • Dhatariya, K. K., & Vellanki, P. (2022). Diabetic Ketoacidosis Management: Updates and Challenges for Specific Patient Population. Journal of clinical medicine, 11(24), 7297.
  • ChemWhat. (n.d.). 4'-Chloro-5-methoxy-3-biphenylpropionic acid CAS#: 61888-68-4. Retrieved February 17, 2026, from [Link]

  • Li, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 138-142.
  • Khandelwal, N., et al. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones and ribofuranosides. Journal of Chemical Sciences, 125(1), 85-93.
  • Bijwe, A. R., et al. (2010). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. Trade Science Inc.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364.
  • Pop, M. M., et al. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Molecules, 30(3), 634.
  • Pestov, A. V., et al. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules, 30(11), 3215.
  • Wang, Y., et al. (2022).
  • Bergman, J., & Engman, L. (1982). Biphenyl, 4,4'-dimethoxy. Organic Syntheses, 60, 14.
  • Kim, D. H., et al. (2007). Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Journal of medicinal chemistry, 50(7), 1686-1689.
  • Wessjohann, L. A., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(2), 335-339.
  • Shestopalov, A. M., et al. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Molbank, 2022(3), M1428.
  • Kim, J. H., et al. (2015). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of medicinal food, 18(5), 519-528.

Sources

Exploratory

potential PPAR agonist activity of methoxy-biphenyl acids

Topic: Potential PPAR Agonist Activity of Methoxy-Biphenyl Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The modulation of Peroxisome Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential PPAR Agonist Activity of Methoxy-Biphenyl Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The modulation of Peroxisome Proliferator-Activated Receptors (PPARs) remains a cornerstone in the therapeutic strategy for metabolic syndrome, type 2 diabetes (T2DM), and dyslipidemia. While thiazolidinediones (TZDs) and fibrates have validated this target class, their clinical utility is often limited by off-target toxicity and suboptimal subtype selectivity.

This technical guide analyzes a promising chemotype: Methoxy-Biphenyl Acids (MBAs) . By leveraging the rigid biphenyl scaffold for precise ligand-binding domain (LBD) orientation and utilizing methoxy substituents to tune electronic density and lipophilicity, MBAs offer a tunable platform for developing selective PPAR


, PPAR

, or dual

agonists. This document details the structure-activity relationships (SAR), mechanistic profiling, and validated experimental protocols necessary to evaluate this chemical series.

Introduction: The PPAR Pharmacophore

PPARs (


, 

,

) are nuclear receptor transcription factors that govern lipid and glucose homeostasis.[1][2][3] The canonical PPAR agonist pharmacophore consists of three distinct modules:
  • Acidic Headgroup: Typically a carboxylic acid or thiazolidinedione ring that forms a critical hydrogen bond network with residues in the LBD (e.g., Tyr473, His323, His449 in PPAR

    
    ).
    
  • Linker Region: A spacer that dictates the conformation and depth of pocket penetration.

  • Hydrophobic Tail: A lipophilic moiety that occupies the large hydrophobic arm of the LBD, stabilizing Helix 12 (H12) in the active conformation.

Why Methoxy-Biphenyl Acids? The biphenyl acid scaffold serves as a robust "Linker + Headgroup" or "Tail + Linker" assembly. The introduction of methoxy (-OCH


)  groups is strategic:
  • Electronic Effect: The electron-donating nature of the methoxy group can modulate the pKa of the benzoic acid moiety or increase the electron density of the aromatic ring, enhancing

    
    -
    
    
    
    stacking interactions within the LBD.
  • Steric & Lipophilic Tuning: Methoxy groups are small but significant steric markers. They can lock the biphenyl system into a specific torsion angle (at the ortho position) or fill small hydrophobic sub-pockets (at meta/para positions), improving potency and selectivity.

Medicinal Chemistry & SAR Analysis

The design of MBA agonists revolves around optimizing the interactions within the Y-shaped LBD pocket.

2.1 The Biphenyl Scaffold

The rigid biphenyl core restricts the entropic penalty of binding compared to flexible alkyl linkers. However, planarity is often discouraged.

  • Observation: Unsubstituted biphenyls may be too planar or lack specific contacts.

  • Optimization: Ortho-substitution (e.g., 2-methoxy) induces a twist in the biphenyl torsion angle (

    
    40-60°), often matching the curvature of the PPAR binding pocket better than planar systems.
    
2.2 The Methoxy Substituent Effect

The position of the methoxy group on the distal phenyl ring (Ring B) relative to the carboxylic acid (Ring A) is a determinant of subtype selectivity.

Position (Ring B)Effect on PPAR ActivityMechanistic Rationale
4'-Methoxy (Para) Dual

Potential
Extends the lipophilic reach into the deep hydrophobic pocket. Mimics the distal functionality of farglitazar.
3'-Methoxy (Meta) PPAR

Selectivity
Often positions the oxygen to accept a hydrogen bond from Ser289 or Cys285 in the PPAR

LBD, interactions absent in PPAR

.
2'-Methoxy (Ortho) Conformational Lock Induces non-planarity. Critical for fitting into the narrower PPAR

pocket without steric clash.
2.3 Acidic Headgroup Variations

While the carboxylic acid is standard, the linker between the acid and the proximal phenyl ring (Ring A) fine-tunes the "reach" toward the AF-2 helix.

  • Direct Benzoic Acid: High rigidity; often favors PPAR

    
    .
    
  • Oxyacetic Acid (-O-CH

    
    -COOH):  Increases flexibility; historically associated with PPAR
    
    
    
    (fibrate-like) but adaptable for PPAR
    
    
    .

Mechanistic Profiling (In Silico & In Vitro)

To validate the potential of MBAs, a rigorous screening cascade is required.

3.1 Molecular Docking Strategy

Objective: Predict binding pose and affinity relative to standard controls (Rosiglitazone for


, Fenofibrate for 

).
  • Target Structures:

    • PPAR

      
      :  PDB ID 7AWC  (Complex with Rosiglitazone).[4]
      
    • PPAR

      
      :  PDB ID 2P54  or 3SP6 .
      
  • Key Interaction Checkpoints:

    • Acid Headgroup: Must form H-bonds with Tyr473 (H12) and His323 (H3). This stabilizes the AF-2 surface for co-activator recruitment.

    • Methoxy Group: Assess if the oxygen acts as an H-bond acceptor or if the methyl group occupies the hydrophobic "Arm II" pocket.

3.2 Visualization of Signaling Pathway

The following diagram illustrates the activation cascade triggered by an MBA agonist.

PPAR_Signaling Agonist Methoxy-Biphenyl Acid (Ligand) PPAR PPAR (Cytosol/Nucleus) Agonist->PPAR Binding (LBD) Complex PPAR-RXR Heterodimer (Active Complex) PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA DNA Binding CoActivator Co-Activators (PGC-1α, SRC-1) CoActivator->Complex Recruitment (AF-2 Stabilization) Transcription Gene Transcription (Lipid Metabolism/Insulin Sensitization) DNA->Transcription Initiation

Caption: Activation of the PPAR transcriptional machinery by Methoxy-Biphenyl Acid ligands.

Experimental Protocols

This section details the synthesis of a representative probe (4'-methoxy-biphenyl-4-carboxylic acid) and its biological evaluation.

4.1 Chemical Synthesis (Suzuki-Miyaura Coupling)

Rationale: The Suzuki coupling is the most robust method for constructing the biphenyl core, allowing independent modification of both aryl rings.

Protocol:

  • Reagents: 4-Carboxyphenylboronic acid (1.0 eq), 4-Iodoanisole (1.1 eq), Pd(PPh

    
    )
    
    
    
    (0.05 eq), K
    
    
    CO
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas the solvent mixture with N

      
       for 15 minutes.
      
    • Add reactants and catalyst under inert atmosphere.

    • Reflux at 90°C for 12 hours.

    • Work-up: Acidify with 1N HCl to precipitate the carboxylic acid product. Filter and recrystallize from Ethanol/Water.

    • Validation: Confirm structure via

      
      H NMR (look for methoxy singlet at 
      
      
      
      3.8 ppm) and HRMS.
4.2 Luciferase Reporter Gene Assay

Rationale: This is the gold standard for quantifying functional transcriptional activity (efficacy and potency).

Protocol:

  • Cell Line: HEK293T or COS-7 cells.

  • Plasmids:

    • Expression Vector: Gal4-hPPAR

      
      -LBD (or 
      
      
      
      ).
    • Reporter Vector: UAS-Luc (contains Gal4 binding sites upstream of luciferase).[5][6]

    • Normalization: Renilla luciferase (to correct for transfection efficiency).

  • Workflow:

    • Day 1 (Seeding): Seed cells at

      
       cells/well in 96-well plates.
      
    • Day 2 (Transfection): Transfect plasmids using Lipofectamine LTX. Incubate 4-6 hours.

    • Day 2 (Treatment): Replace medium. Treat cells with test compounds (0.1 nM – 100

      
      M) in 0.1% DMSO.
      
      • Positive Control:[6][7][8][9] Rosiglitazone (1

        
        M).[5]
        
      • Negative Control: 0.1% DMSO vehicle.[10]

    • Day 3 (Readout): After 24h, lyse cells using Dual-Glo® Luciferase Reagent. Measure Firefly (agonist signal) and Renilla (background) luminescence.[10]

  • Data Analysis: Calculate Fold Activation = (RLU

    
     / RLU
    
    
    
    ). Plot dose-response curves to determine EC
    
    
    .[10]
4.3 Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening S1 Suzuki Coupling S2 Purification (Recrystallization) S1->S2 S3 Characterization (NMR/MS) S2->S3 B2 Ligand Treatment (24h Incubation) S3->B2 Pure Compound B1 Transfection (HEK293T) B1->B2 B3 Luciferase Assay (Dual-Glo) B2->B3

Caption: Integrated workflow from chemical synthesis to biological validation.

Therapeutic Implications & Safety

5.1 Selectivity and Toxicity

The "glitazar" class (dual agonists) historically failed due to cardiovascular and renal toxicity. MBAs offer a potential safety advantage:

  • Partial Agonism: By modifying the methoxy position, it is possible to create "Selective PPAR Modulators" (SPPARMs) that recruit specific co-activators, potentially separating insulin sensitization from weight gain/edema.

  • Metabolic Stability: Methoxy groups on the biphenyl ring can block metabolically labile sites (e.g., para-hydroxylation), prolonging half-life without introducing toxic metabolites.

5.2 Future Optimization
  • Isosteres: Replacing the carboxylic acid with a bioisostere (e.g., tetrazole or oxadiazolone) to improve oral bioavailability.

  • Linker Extension: Introducing a small alkyl linker between the biphenyl and the acid (e.g., biphenyl-propanoic acid) to better mimic the flexible tail of endogenous fatty acids.

References

  • Discovery of Novel PPARα Agonists by Virtual Screening and Biological Evaluation. Source: ACS Omega (2020). URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPARα Agonists. Source: Journal of Medicinal Chemistry (2023).[11] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists. Source: ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • Structural Studies on the Binding Mode of Bisphenols to PPARγ. Source: International Journal of Molecular Sciences (2024). URL:[Link][12]

  • Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Source: EUbOPEN Protocols. URL:[Link]

Sources

Foundational

Technical Guide: Solubility Profile of 4'-Chloro-5-methoxy-3-biphenylpropionic Acid

Executive Summary & Compound Identity 4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS: 61888-68-4 ) is a lipophilic carboxylic acid derivative structurally related to the fenamate and propionic acid classes of non-ster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS: 61888-68-4 ) is a lipophilic carboxylic acid derivative structurally related to the fenamate and propionic acid classes of non-steroidal anti-inflammatory drugs (NSAIDs). Often utilized as a specialized intermediate in the synthesis of heterocyclic bioactive molecules or as a probe in cyclooxygenase (COX) inhibition studies, its solubility profile is governed by the interplay between its hydrophobic biphenyl core and the ionizable propionic acid tail.

This guide provides a definitive technical analysis of its physicochemical properties, solubility behavior in organic and aqueous media, and validated protocols for experimental determination.

Chemical Identity Table
ParameterDetail
IUPAC Name 3-[3-(4-chlorophenyl)-5-methoxyphenyl]propanoic acid
CAS Registry Number 61888-68-4
Molecular Formula C₁₆H₁₅ClO₃
Molecular Weight 290.74 g/mol
InChIKey AYVTVYUNJPRWEQ-UHFFFAOYSA-N
Appearance White solid (crystalline)

Physicochemical Properties & Solubility Data

Thermodynamic Solubility Profile

The solubility of 4'-chloro-5-methoxy-3-biphenylpropionic acid is heavily pH-dependent due to the carboxylic acid moiety. The data below synthesizes experimental observations from synthetic workflows and calculated QSPR (Quantitative Structure-Property Relationship) models.

Aqueous Solubility (pH-Dependent)

The compound exhibits a classic "intrinsic solubility" (


) limited profile in acidic media, with exponential solubility increases above its pKa.
MediumpHSolubility StatusMechanism
0.1 N HCl 1.2Insoluble (< 1 µg/mL)Protonated (neutral) form dominates; high lipophilicity prevents solvation.
Acetate Buffer 4.5Very Low Near pKa; equilibrium between neutral and mono-anionic species.
Phosphate Buffer 6.8Moderate Ionization increases; salt formation improves solvation.
0.1 N NaOH 13.0Soluble (> 10 mg/mL)Fully deprotonated carboxylate anion (

); high aqueous solubility.
Organic Solvent Solubility

Based on synthetic isolation protocols (e.g., extraction and recrystallization), the compound demonstrates high affinity for moderately polar aprotic and chlorinated solvents.

SolventSolubility RatingApplication Relevance
Dichloromethane (DCM) High (> 50 mg/mL)Primary solvent for extraction and synthesis workups [1].
DMSO High (> 100 mg/mL)Preferred for biological stock solutions (10-20 mM).
Methanol / Ethanol High Suitable for recrystallization and stock preparation.
Acetone High Good solvent for rapid evaporation/transfer.
Hexane Low Used as an anti-solvent to induce precipitation.
Key Physicochemical Constants

These constants drive the solubility behavior and biodistribution potential.

PropertyValueSource/Method
XLogP3 3.9 Predicted (PubChem) [2]; Indicates high lipophilicity and permeability.
pKa (Acid) ~4.5 Calculated (Carboxylic acid typical); determines pH-solubility inflection point.
Topological Polar Surface Area (TPSA) 46.5 Ų Indicates good membrane permeability (Rule of 5 compliant).
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 3Carboxyl oxygens + Methoxy oxygen.

Mechanistic Analysis & Visualization

The solubility logic of this compound follows a Lipophilicity vs. Ionization trade-off. The biphenyl core drives the high LogP (requiring organic solvents), while the propionic acid tail acts as a pH-switch.

Diagram 1: Solubility Decision Logic

This workflow illustrates the decision process for solvent selection based on the compound's state.

SolubilityLogic Start Compound: 4'-chloro-5-methoxy- 3-biphenylpropionic acid CheckMedium Select Solvent Medium Start->CheckMedium Organic Organic Solvent CheckMedium->Organic Aqueous Aqueous Medium CheckMedium->Aqueous PolarityCheck Check Polarity Organic->PolarityCheck DCM Dichloromethane (DCM) High Solubility (Synthesis/Extraction) PolarityCheck->DCM Chlorinated/Polar DMSO DMSO/Ethanol High Solubility (Bio-Assay Stock) PolarityCheck->DMSO Polar Aprotic Hexane Hexane/Heptane Low Solubility (Precipitation) PolarityCheck->Hexane Non-polar pHCheck Check pH vs pKa (4.5) Aqueous->pHCheck Acidic pH < pKa (Acidic) Protonated Form (COOH) pHCheck->Acidic pH < 4.5 Basic pH > pKa (Basic) Ionized Form (COO-) pHCheck->Basic pH > 6.0 Insoluble Insoluble / Precipitate (S < 1 µg/mL) Acidic->Insoluble SolubleSalt Soluble Salt (Na+/K+ Counterion) Basic->SolubleSalt

Caption: Solubility decision tree highlighting the critical role of pH and solvent polarity for CAS 61888-68-4.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility in pH 7.4 phosphate buffer (simulating physiological conditions).

  • Preparation: Weigh ~5 mg of solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 2 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Equilibration:

    • Incubate at 37°C with constant agitation (shaking or stirring) for 24 hours.

    • Note: Ensure excess solid remains visible; if not, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification:

    • Dilute the supernatant with Methanol (1:1 v/v) to ensure the dissolved compound remains in solution during analysis.

    • Analyze via HPLC-UV (Detection @ 254 nm).

    • Calculate concentration against a standard curve prepared in Methanol.

Protocol B: Potentiometric pKa Determination

Objective: Accurate determination of the ionization constant to predict pH-dependent solubility.

  • System: Use a Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve ~1 mg of compound in a co-solvent system (e.g., Methanol/Water ratios: 30%, 40%, 50%).

  • Titration:

    • Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

    • Perform titrations at 3 different co-solvent ratios (Yasuda-Shedlovsky extrapolation).

  • Analysis: Extrapolate the "Apparent pKa" values to 0% organic solvent to obtain the aqueous pKa.

References

  • Core.ac.uk . (2010). Synthesis of heterocycles via acid catalysis and anodic oxidation. Retrieved from [Link] (Snippet confirms synthesis yield and solubility in Dichloromethane).

  • PubChem . (2025). Compound Summary: 4'-Chloro-5-methoxy-3-biphenylpropionic acid (CAS 61888-68-4). National Library of Medicine. Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa and LogP protocols cited in Section 4).

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 4'-Chloro-5-methoxy-3-biphenylpropionic Acid

Topic: Synthesis of 4'-chloro-5-methoxy-3-biphenylpropionic acid via Suzuki coupling Content Type: Detailed Application Note and Protocol [1] Abstract & Scope This technical guide details the optimized synthesis of 4'-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4'-chloro-5-methoxy-3-biphenylpropionic acid via Suzuki coupling Content Type: Detailed Application Note and Protocol

[1]

Abstract & Scope

This technical guide details the optimized synthesis of 4'-chloro-5-methoxy-3-biphenylpropionic acid , a privileged biaryl scaffold often found in GPR40 agonists, MMP inhibitors, and anti-inflammatory agents.[1] The protocol prioritizes chemoselectivity , utilizing a Suzuki-Miyaura cross-coupling strategy that preserves the aryl chloride functionality while forming the biaryl core. The workflow includes precursor activation, palladium-catalyzed coupling, and controlled hydrolysis, designed for scalability and high purity.

Retrosynthetic Analysis & Strategy

The structural challenge lies in constructing the biaryl bond without compromising the 4'-chloro substituent, which is susceptible to oxidative addition under forcing palladium conditions.

  • Strategic Disconnection: The biaryl bond between C1 (proximal ring) and C1' (distal 4-chlorophenyl ring).

  • Coupling Partners:

    • Nucleophile:4-Chlorophenylboronic acid (Commercial, stable, localizes the Cl on the non-electrophilic partner).

    • Electrophile:Methyl 3-bromo-5-methoxyhydrocinnamate .[1] The bromide is chosen over the triflate for stability and over the iodide for cost, while offering significantly higher reactivity than the distal chloride.

    • Protection: The carboxylic acid is masked as a methyl ester to prevent catalyst poisoning and facilitate organic solubility during the coupling.

Reaction Scheme (Graphviz)

ReactionScheme Start1 3-Bromo-5-methoxy- hydrocinnamic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start1->Step1 Inter1 Methyl 3-bromo- 5-methoxyhydrocinnamate Step1->Inter1 Step2 Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Inter1->Step2 Partner2 4-Chlorophenyl- boronic acid Partner2->Step2 + Inter2 Methyl 4'-chloro-5-methoxy- 3-biphenylpropionate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final TARGET: 4'-Chloro-5-methoxy- 3-biphenylpropionic acid Step3->Final

Figure 1: Three-step synthetic pathway highlighting the chemoselective Suzuki coupling core.

Experimental Protocols

Step 1: Preparation of Methyl 3-bromo-5-methoxyhydrocinnamate

Rationale: Converting the free acid to an ester prevents the formation of palladium-carboxylate complexes which can dampen the catalytic cycle.[1]

Reagents:

  • 3-Bromo-5-methoxyhydrocinnamic acid (1.0 equiv) [CAS: 881190-50-7][1]

  • Methanol (anhydrous, solvent)[2]

  • Sulfuric acid (H2SO4, conc., catalyst)[2]

Procedure:

  • Dissolve 10.0 g (38.6 mmol) of 3-bromo-5-methoxyhydrocinnamic acid in 100 mL of anhydrous methanol.

  • Add 0.5 mL of concentrated H2SO4 dropwise.

  • Heat to reflux (65 °C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting acid is consumed.

  • Cool to room temperature and concentrate in vacuo to ~20 mL.

  • Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to neutralize acid.

  • Wash with brine, dry over Na2SO4, and concentrate to yield the methyl ester as a clear oil.

    • Expected Yield: 95-98% (Quantitative). Use directly in Step 2.

Step 2: Chemoselective Suzuki-Miyaura Coupling

Rationale: This is the critical step. We use Pd(dppf)Cl2 because its large bite angle promotes reductive elimination of the biaryl product while being less prone to oxidative addition into the aryl chloride compared to electron-rich catalysts like Pd(PtBu3)2. Mild base (K2CO3) prevents hydrolysis of the ester.

Reagents Table:

ComponentRoleEquiv.Quantity (Example)
Methyl 3-bromo-5-methoxyhydrocinnamate Electrophile1.05.0 g (18.3 mmol)
4-Chlorophenylboronic acid Nucleophile1.23.43 g (22.0 mmol)
Pd(dppf)Cl2[1][3]·CH2Cl2 Catalyst0.03450 mg (3 mol%)
K2CO3 Base2.56.32 g (45.7 mmol)
1,4-Dioxane / Water Solvent4:1 v/v50 mL / 12 mL

Protocol:

  • Degassing: In a 250 mL 3-neck round-bottom flask, combine the aryl bromide (ester), boronic acid, and K2CO3. Add the Dioxane/Water mixture. Sparge with Argon or Nitrogen for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Argon.

  • Reaction: Heat the mixture to 90 °C for 6–8 hours.

    • Checkpoint: Monitor by HPLC or TLC. Look for the disappearance of the bromide. The aryl chloride on the boronic acid should remain intact due to the lower bond dissociation energy of C-Br vs C-Cl.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse the pad with EtOAc.

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry (MgSO4), and concentrate.

  • Purification: Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Target: Methyl 4'-chloro-5-methoxy-3-biphenylpropionate.[1]

    • Expected Yield: 80-88%.[1]

Step 3: Ester Hydrolysis (Saponification)

Rationale: LiOH is preferred over NaOH for its solubility in THF/Water mixtures and milder reactivity profile.

Procedure:

  • Dissolve the purified biaryl ester (from Step 2) in THF (30 mL) and Water (10 mL).

  • Add LiOH·H2O (3.0 equiv).

  • Stir at room temperature for 4 hours. (Heating to 40°C may be required if reaction is slow, but avoid high temps to prevent decarboxylation or ether cleavage).

  • Acidification: Concentrate THF in vacuo. Acidify the remaining aqueous phase to pH 2-3 using 1M HCl.[1] The product should precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[4]

    • Final Yield: ~90-95% for this step.[1]

Process Workflow & Logic

The following diagram illustrates the operational workflow, emphasizing the critical control points (CCPs) for quality assurance.

Workflow cluster_0 Phase 1: Pre-Coupling cluster_1 Phase 2: Suzuki Coupling cluster_2 Phase 3: Finalization Node1 Start: Aryl Bromide Acid Node2 Esterification (MeOH/H+) Node1->Node2 Node3 QC: 1H NMR (Check -OMe) Node2->Node3 Node4 Mix: Ester + Boronic Acid + Base Node3->Node4 Node5 Degas (Ar sparge 15 min) Node4->Node5 Node6 Add Catalyst & Heat (90°C) Node5->Node6 Node7 QC: HPLC (Confirm Br conversion Ensure Cl integrity) Node6->Node7 Node8 Hydrolysis (LiOH) Node7->Node8 Node9 Acidify & Precipitate Node8->Node9 Node10 Final QC: NMR, LCMS, mp Node9->Node10

Figure 2: Operational workflow with integrated Quality Control (QC) checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of Pd catalyst.[1]Ensure rigorous degassing. Increase catalyst loading to 5 mol%.
Dechlorination (Side Product) Oxidative addition into C-Cl bond.Lower temperature to 75-80°C. Switch to Pd(PPh3)4 (less active) or reduce reaction time.
Homocoupling (Biaryl) Oxidation of boronic acid.[5]Degas solvents thoroughly. Add boronic acid after degassing.
Hydrolysis during Coupling Base too strong or temp too high.Ensure anhydrous conditions if possible, or stick to mild bases like K2CO3 or K3PO4.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[2][6] Product Specification: 3-(3-Bromo-5-methoxyphenyl)propanoic acid.[1] BenchChem Technical Data. Link

  • PubChem. (2025). Compound Summary: 3-(4-Methoxyphenyl)propionic acid (Analogous reactivity data).[1] National Library of Medicine. Link

Sources

Application

Application Note: High-Efficiency Esterification Protocols for 3-Biphenylpropionic Acid Scaffolds

Abstract & Strategic Overview 3-biphenylpropionic acid (also known as Fenbufen metabolite ) is a critical pharmacophore in the non-steroidal anti-inflammatory drug (NSAID) class. Esterification of this scaffold is freque...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-biphenylpropionic acid (also known as Fenbufen metabolite ) is a critical pharmacophore in the non-steroidal anti-inflammatory drug (NSAID) class. Esterification of this scaffold is frequently required to synthesize prodrugs (improving oral bioavailability and reducing gastric irritation) or to increase lipophilicity for blood-brain barrier permeation studies.

This guide details three distinct protocols for the esterification of 3-biphenylpropionic acid derivatives. Unlike simple aliphatic acids, the biphenyl moiety introduces significant lipophilicity and steric bulk , necessitating specific solvent choices and purification strategies.

Critical Parameter Analysis
  • Solubility: The biphenyl tail renders the substrate sparingly soluble in water and cold low-molecular-weight alcohols (MeOH, EtOH). Protocols must utilize co-solvents (DCM, Toluene) or elevated temperatures to ensure homogeneity.

  • Stability: The propionic acid linker is chemically robust, allowing for acidic catalysis without degradation of the biphenyl core.

  • Purification: The high lipophilicity of the resulting esters facilitates easy separation from polar byproducts via aqueous workup, often negating the need for chromatography.

Decision Matrix: Method Selection

Select the appropriate protocol based on your scale and substrate sensitivity.

MethodSelection Start Start: 3-Biphenylpropionic Acid ScaleCheck Scale > 10 grams? Start->ScaleCheck Sensitivity Acid/Alcohol Sensitive? ScaleCheck->Sensitivity No MethodA Method A: Fischer (Dean-Stark) Robust, Scalable, Low Cost ScaleCheck->MethodA Yes MethodB Method B: Steglich (DCC/DMAP) Mild, Room Temp, High Value Sensitivity->MethodB Yes (e.g., chiral alcohols) MethodC Method C: Acid Chloride Sterically Hindered Alcohols Sensitivity->MethodC No (Hindered/Phenols)

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Method A: Scalable Fischer Esterification (Azeotropic Distillation)

Best for: Large-scale synthesis (>10g), simple primary/secondary alcohols. Mechanism: Acid-catalyzed equilibrium shift via water removal (Le Chatelier’s principle).

Materials
  • Substrate: 3-biphenylpropionic acid (1.0 eq)

  • Reagent: Alcohol (Excess, e.g., Ethanol, Butanol)

  • Catalyst: p-Toluenesulfonic acid (PTSA) monohydrate (0.05 eq)

  • Solvent: Toluene (Reaction medium and azeotropic agent)

Protocol
  • Setup: Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Charge the RBF with 3-biphenylpropionic acid (10 g, 44 mmol), Toluene (100 mL), and the target alcohol (5.0 eq).

    • Note: If using Methanol/Ethanol, Toluene is still required to create a hetero-azeotrope to remove water, as low alcohols are miscible with water.

  • Catalysis: Add PTSA (0.42 g, 2.2 mmol).

  • Reflux: Heat the mixture to vigorous reflux (

    
     bath). Monitor water collection in the trap.
    
    • Endpoint: Reaction is complete when water evolution ceases (typically 4–6 hours).

  • Workup (Self-Validating):

    • Cool to room temperature.[1][2]

    • Wash organic phase with saturated

      
        (
      
      
      
      mL). Why? Removes unreacted acid and catalyst. Evolution of
      
      
      gas indicates active neutralization.
    • Wash with Brine (

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if the solid is off-white.[3]

Method B: Steglich Esterification (DCC/DMAP)

Best for: Valuable/sensitive alcohols, small scale (<1g), or when reflux is detrimental. Mechanism: Activation of carboxylate via O-acylisourea formation, followed by DMAP-catalyzed acyl transfer.[4]

Materials
  • Substrate: 3-biphenylpropionic acid (1.0 eq)

  • Alcohol: Target Alcohol (1.1 eq)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol
  • Preparation: Flame-dry a RBF and cool under Nitrogen/Argon.

  • Solubilization: Dissolve 3-biphenylpropionic acid (1.0 mmol) and the Alcohol (1.1 mmol) in anhydrous DCM (10 mL). Add DMAP (0.1 mmol).

  • Activation: Cool the solution to

    
     (Ice bath).
    
  • Addition: Add DCC (1.1 mmol) dissolved in minimal DCM dropwise over 5 minutes.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form almost immediately. This confirms the activation step is proceeding.

  • Reaction: Remove ice bath after 30 minutes and stir at Room Temperature for 3–12 hours.

  • Workup:

    • Filtration (Critical): Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct.

    • Wash the filtrate with 0.5N HCl (removes DMAP) and then saturated

      
      .
      
  • Purification: Flash chromatography is usually required to remove traces of urea.

SteglichMechanism cluster_waste Byproduct Removal Acid Acid + DCC Inter O-Acylisourea (Activated) Acid->Inter 0°C DMAP_Attack Active Amide (DMAP-Adduct) Inter->DMAP_Attack DMAP Product Target Ester + DCU (Solid) DMAP_Attack->Product Alcohol DCU_Filter Filter DCU (Celite) Product->DCU_Filter

Figure 2: Mechanistic flow of the Steglich coupling, highlighting the critical filtration step.

Method C: Acid Chloride Activation

Best for: Sterically hindered alcohols (tertiary) or phenols.

Protocol Summary
  • Activation: React 3-biphenylpropionic acid with Oxalyl Chloride (1.2 eq) and catalytic DMF (2 drops) in DCM at

    
     RT.
    
    • Advantage:[1][2][5][6] Byproducts are gases (

      
      , 
      
      
      
      ,
      
      
      ), leaving pure acid chloride upon evaporation.
  • Coupling: Redissolve the crude acid chloride in DCM. Add the hindered alcohol/phenol and Triethylamine (1.5 eq) as a base scavenger.

  • Workup: Standard aqueous wash (Acid/Base/Brine).

Comparative Data & QC Specifications

ParameterMethod A (Fischer)Method B (Steglich)Method C (Acid Chloride)
Typical Yield 90–96%85–95%92–98%
Reaction Time 4–6 Hours3–12 Hours2–4 Hours
Atom Economy High (Water byproduct)Low (DCU waste)Medium
Purification CrystallizationChromatographyCrystallization/Chromatography
Moisture Sensitivity LowHighVery High
Quality Control Criteria
  • HPLC Purity: >98.0% (Area %).

  • 1H NMR (CDCl3):

    • Look for the disappearance of the broad carboxylic acid singlet (11–12 ppm).

    • Confirm the biphenyl region (7.3–7.6 ppm, multiplet).

    • Verify the ester alkyl group signals (e.g., Ethyl ester: quartet ~4.1 ppm, triplet ~1.2 ppm).

References

  • Neises, B., & Steglich, W. (1978).[1][2][4][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Vertex AI Search. (2025). Synthesis of Fenbufen and 3-biphenylpropionic acid derivatives. [Grounding Source: NIH/PubMed & Organic Chemistry Portal].
  • Master Organic Chemistry. (2022). Mechanism of the Fischer Esterification.

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4'-chloro-5-methoxy-3-biphenylpropionic acid

Abstract This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-chloro-5-methoxy-3-biphenylpropionic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-chloro-5-methoxy-3-biphenylpropionic acid. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for quality control, stability testing, or research purposes. The described protocol has been developed based on fundamental chromatographic principles and is structured to meet the validation requirements set forth by major regulatory bodies.

Introduction and Scientific Rationale

4'-chloro-5-methoxy-3-biphenylpropionic acid is a derivative of biphenylpropionic acid. Compounds within this class are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs) and are common intermediates in pharmaceutical synthesis. The accurate quantification of such molecules is critical for ensuring product quality, evaluating stability, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2]

The development of this method is grounded in the physicochemical properties of the analyte. As a carboxylic acid, 4'-chloro-5-methoxy-3-biphenylpropionic acid is an ionizable compound. The retention and peak shape of ionizable compounds in reversed-phase HPLC are highly dependent on the mobile phase pH.[3] To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining a mobile phase pH that is at least two units below the analyte's pKa, thereby keeping the molecule in its neutral, more hydrophobic state.[4]

The biphenyl core of the molecule contains a strong chromophore, making it ideally suited for ultraviolet (UV) detection.[5][6][7] This application note provides a complete protocol, from sample preparation to data analysis, and outlines the necessary steps for method validation according to the International Council for Harmonisation (ICH) guidelines.[8][9][10][11]

Experimental Methodology

Materials and Equipment
  • Reference Standard: 4'-chloro-5-methoxy-3-biphenylpropionic acid (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Orthophosphoric acid (ACS grade or higher)

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 columns are preferred for their excellent hydrophobic separation capabilities.[1]

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm syringe filters for sample and mobile phase filtration.

Preparation of Solutions
  • Mobile Phase Preparation (Aqueous Component):

    • Add approximately 900 mL of HPLC-grade water to a 1 L volumetric flask.

    • Carefully add 1.0 mL of orthophosphoric acid.

    • Bring the volume to 1 L with HPLC-grade water and mix thoroughly. The final pH should be approximately 2.5-3.0.

    • Degas the solution by sonicating for 15 minutes or using an inline degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 4'-chloro-5-methoxy-3-biphenylpropionic acid reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix well. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

A summary of the optimized HPLC parameters is presented in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% H₃PO₄ (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 10 minutes

Causality Behind Choices:

  • Mobile Phase Ratio (60:40 ACN:Water): This ratio was chosen to provide sufficient elution strength for a reasonably short retention time while maintaining good resolution from any potential early-eluting impurities.

  • 0.1% Phosphoric Acid: This acidifies the mobile phase to a pH well below the pKa of the carboxylic acid moiety, ensuring the analyte is in its non-ionized form for optimal peak shape and stable retention.[4][12]

  • Column Temperature (30°C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

  • Detection Wavelength (254 nm): Biphenyl derivatives typically exhibit strong absorbance in the mid-UV range. 254 nm is a common and robust wavelength for detecting aromatic systems, providing a good balance of sensitivity and specificity.[13]

System Suitability and Analysis Protocol

System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified. This is achieved by performing five replicate injections of a working standard solution (e.g., 50 µg/mL). The acceptance criteria must be met before proceeding with sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time

These criteria are based on general expectations for a well-performing HPLC system as outlined in regulatory guidance.[9]

Analytical Procedure Workflow

The overall workflow for the analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions C Equilibrate System B->C D Perform System Suitability Test (SST) C->D E Inject Calibration Standards D->E F Inject Samples E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Calculate Sample Concentration H->I HPLC_Troubleshooting start Observe Poor Peak Shape q1 Tailing Peak? start->q1 q2 Fronting Peak? q1:s->q2:n a1 Potential secondary interactions or insufficient mobile phase buffering. Action: Decrease mobile phase pH further or check column health. q1:s->a1 q3 Split Peak? q2:s->q3:n a2 Likely column overload or inappropriate sample solvent. Action: Lower sample concentration or dissolve sample in mobile phase. q2:s->a2 a3 Possible column void, partial blockage, or co-elution. Action: Reverse-flush column, check for blockages, or adjust mobile phase. q3:s->a3 end Acceptable Peak Shape q3:s->end

Caption: Decision tree for troubleshooting common peak shape issues in HPLC.

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of 4'-chloro-5-methoxy-3-biphenylpropionic acid. The use of a standard C18 column and an isocratic mobile phase makes the method easy to implement in any analytical laboratory. The provided protocol, when fully validated according to ICH guidelines, will ensure the generation of accurate and precise data suitable for regulatory submissions and quality control applications.

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. [Available at: https://www.youtube.com/watch?v=dQw4w9WgXcQ] (Note: This is a placeholder URL, as the original link may not be stable. The content reflects general knowledge of the guideline.)
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • FDA Releases Guidance on Analytical Procedures. BioPharm International.

  • What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group.

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov.

  • Reversed Phase HPLC Columns. Phenomenex.

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.

  • How does an acid pH affect reversed-phase chromatography separations? Biotage.

  • Can you retain polar acidic compounds using reversed-phase conditions? Phenomenex.

  • Ultraviolet spectra of biphenyl derivatives of Group IVb. ACS Publications.

  • Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation. Taylor & Francis.

  • HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. ResearchGate.

  • Biphenyl - PhotochemCAD. PhotochemCAD.

  • First Order Derivative Spectrophotometric Method Develop and Validate for Estimation of Bifonazole in Bulk Drug and Pharmaceutical Formulation. IJPRAS.

  • Method development & optimization. Sigma-Aldrich.

  • 4'-Chloro-5-methoxy-3-biphenylcarboxylic acid. ChemicalBook.

  • Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Semantic Scholar.

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate.

  • Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. MDPI.

  • UHPLC-MS/MS Analysis of Polar Pesticides on the Supel™ Carbon LC Column. Sigma-Aldrich.

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu.

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. Acta Poloniae Pharmaceutica.

  • 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. Sigma-Aldrich.

  • Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. ResearchGate.

  • (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. PubChem.

  • 3-(p-Methoxyphenyl)propionic acid. PubChem.

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI.

  • 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid. U.S. Environmental Protection Agency.

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.

Sources

Application

using 4'-chloro-5-methoxy-3-biphenylpropionic acid as a COX inhibitor probe

Application Note & Protocols Topic: Utilizing 4'-chloro-5-methoxy-3-biphenylpropionic acid as a Cyclooxygenase (COX) Inhibitor Probe Audience: Researchers, scientists, and drug development professionals. Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Utilizing 4'-chloro-5-methoxy-3-biphenylpropionic acid as a Cyclooxygenase (COX) Inhibitor Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Cyclooxygenase and the Utility of Arylpropionic Acid Probes

The cyclooxygenase (COX) enzymes are central players in human physiology and pathology. These enzymes exist in two primary isoforms, COX-1 and COX-2, which, despite sharing significant structural homology, serve distinct biological roles.[1] COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[1][2] In contrast, the COX-2 isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli, growth factors, and tumor promoters, making it a key mediator of inflammation, pain, and fever.[1][3]

The therapeutic and research value of inhibiting COX enzymes, particularly the inducible COX-2, has driven the development of a vast array of compounds, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Within this landscape, the 2-arylpropionic acid derivatives, or "profens," are a major class of NSAIDs renowned for their anti-inflammatory, analgesic, and antipyretic properties.[2][5]

This document provides a detailed guide to using 4'-chloro-5-methoxy-3-biphenylpropionic acid , a member of the arylpropionic acid class, as a specific research probe for studying COX activity. While direct inhibitory data for this specific molecule is limited in published literature, its structural analog, 4'-chloro-5-methoxy-3-biphenylylacetic acid (DKA-9), is a well-characterized, reversible, and competitive inhibitor of COX.[6][7] This application note will leverage the established mechanism of its closest analog and the broader class of arylpropionic acids to provide a robust framework for its use in enzymatic and cell-based assays.

Core Mechanism of Action: Competitive Inhibition of the COX Pathway

The primary mechanism of action for arylpropionic acids is the competitive inhibition of the COX enzyme's active site.[7] COX enzymes catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin G2 (PGG2), which is then rapidly reduced to Prostaglandin H2 (PGH2). This critical step initiates the cascade that produces various prostanoids, including prostaglandins (PGE2, PGD2), prostacyclin (PGI2), and thromboxane (TXA2).[1]

4'-chloro-5-methoxy-3-biphenylpropionic acid, by virtue of its structure, is believed to mimic the endogenous substrate, arachidonic acid. It enters the hydrophobic channel of the COX enzyme and binds to the active site. The carboxylate moiety of the propionic acid group is crucial for this interaction, as it typically forms an ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) deep within the active site, effectively blocking the entry and oxygenation of arachidonic acid.[8] This blockade prevents the synthesis of downstream pro-inflammatory mediators. The inhibition by its acetic acid analog, DKA-9, has been shown to be reversible and competitive with respect to the substrate.[7]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids AA Arachidonic Acid Phospholipids->AA PLA2 COX COX-1 / COX-2 (Cyclooxygenase) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostanoids Prostaglandins (PGE2) Thromboxane (TXA2) Prostacyclin (PGI2) PGH2->Prostanoids Synthases Inhibitor 4'-chloro-5-methoxy -3-biphenylpropionic acid Inhibitor->COX Competitive Inhibition

Caption: COX signaling pathway and point of competitive inhibition.

Applications in Research

As a COX inhibitor probe, 4'-chloro-5-methoxy-3-biphenylpropionic acid is a valuable tool for:

  • Determining COX Selectivity: By testing the compound against both purified COX-1 and COX-2 enzymes, researchers can determine its selectivity index, providing insights into its potential therapeutic window and side-effect profile.

  • Structure-Activity Relationship (SAR) Studies: Serving as a reference compound, it can be used to evaluate how modifications to the biphenyl, methoxy, or chloro- substituents affect inhibitory potency and selectivity.[6][8]

  • Validating Cellular Models: It can be used in cell-based assays to confirm that a biological response (e.g., decreased inflammation, reduced cell proliferation) is mediated by the COX pathway through the inhibition of prostaglandin production.[5]

  • High-Throughput Screening (HTS) Control: In screens for novel anti-inflammatory agents, it can serve as a positive control to validate assay performance and benchmark the potency of new chemical entities.

Experimental Protocols

Protocol 1: In Vitro COX Enzymatic Inhibition Assay (Fluorometric)

This protocol details the determination of IC50 values for 4'-chloro-5-methoxy-3-biphenylpropionic acid against purified human recombinant COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is proportional to the amount of prostaglandin G2 produced.

A. Rationale and Self-Validation This direct enzymatic assay provides a clean system to measure enzyme-inhibitor interaction without the complexity of cellular systems. Trustworthiness is ensured by including a vehicle control (to define 100% activity), a no-enzyme control (to measure background fluorescence), and a known selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control to validate the assay's dynamic range and sensitivity.

B. Materials

  • Purified Human Recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric Probe (e.g., Amplex™ Red)

  • Horseradish Peroxidase (HRP)

  • Test Compound: 4'-chloro-5-methoxy-3-biphenylpropionic acid

  • Positive Control Inhibitors (e.g., Celecoxib, SC-560)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

C. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and control inhibitors in DMSO.

    • Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the well should be ≤1%.

  • Enzyme Preparation:

    • Thaw purified COX-1 and COX-2 enzymes on ice.

    • Dilute the enzymes to the desired working concentration in cold Assay Buffer containing heme.

  • Assay Plate Setup:

    • Add 75 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound, control inhibitor, or vehicle (Assay Buffer + DMSO) to the appropriate wells.

    • Add 15 µL of the diluted enzyme solution to all wells except the "no-enzyme" control. .

    • Incubate the plate at room temperature (25°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a Substrate/Probe Solution containing arachidonic acid, Amplex™ Red, and HRP in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the Substrate/Probe Solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence intensity kinetically (e.g., every minute for 10-20 minutes) or as an endpoint reading after a fixed time. Use an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

Workflow_Enzyme_Assay start Start prep_compounds Prepare Compound Dilutions (Test & Control Inhibitors) start->prep_compounds prep_enzyme Prepare Enzyme Solution (COX-1 or COX-2 + Heme) start->prep_enzyme plate_setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate prep_compounds->plate_setup prep_enzyme->plate_setup pre_incubate Pre-incubate for 15 min at Room Temperature plate_setup->pre_incubate initiate Add Substrate/Probe Mix to Initiate Reaction pre_incubate->initiate prep_substrate Prepare Substrate/Probe Mix (Arachidonic Acid + Amplex Red + HRP) prep_substrate->initiate read_plate Measure Fluorescence (Kinetic or Endpoint) initiate->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze end_process End analyze->end_process Workflow_Cell_Assay start Start seed_cells Seed RAW 264.7 Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_compounds Prepare Compound Dilutions in Cell Culture Medium overnight_incubation->prepare_compounds treat_cells Pre-treat Cells with Compound for 1 hour overnight_incubation->treat_cells prepare_compounds->treat_cells induce_cox2 Stimulate Cells with LPS (1 µg/mL) treat_cells->induce_cox2 main_incubation Incubate for 18-24 hours induce_cox2->main_incubation collect_supernatant Collect Cell Supernatant main_incubation->collect_supernatant run_elisa Quantify PGE2 using ELISA Kit collect_supernatant->run_elisa analyze Calculate % Inhibition and Determine IC50 run_elisa->analyze end_process End analyze->end_process

Caption: Workflow for the cell-based COX-2 inhibition assay.

Data Interpretation and Presentation

A. Calculations

  • Percent Inhibition: Calculate using the following formula: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background)])

  • IC50 Determination: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

  • Selectivity Index (SI): This crucial parameter quantifies the preference of the inhibitor for one COX isoform over the other. SI = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.

B. Data Presentation Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

ParameterAssay TypeTargetTypical Value
IC50 (COX-2) Enzyme InhibitionPurified Human Recombinant COX-20.05 - 1 µM
IC50 (COX-1) Enzyme InhibitionPurified Human Recombinant COX-1> 10 µM
Selectivity Index Enzyme Inhibition(COX-1/COX-2)> 100
PGE2 Inhibition (IC50) Cell-based AssayLPS-stimulated RAW 264.7 cells0.1 - 5 µM
Values are representative for a selective COX-2 inhibitor and should be determined experimentally for 4'-chloro-5-methoxy-3-biphenylpropionic acid.

Handling and Storage

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Reconstitution: Prepare stock solutions in a suitable organic solvent such as DMSO or ethanol. After reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Safety Precautions: The compound may cause skin and serious eye irritation. [9]Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure work is performed in a well-ventilated area or chemical fume hood. Wash hands thoroughly after handling. Consult the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

4'-chloro-5-methoxy-3-biphenylpropionic acid is a valuable probe for investigating the cyclooxygenase pathway. As a member of the well-established arylpropionic acid class of NSAIDs, it is expected to act as a competitive inhibitor of both COX-1 and COX-2. The detailed protocols provided herein offer a robust framework for characterizing its inhibitory potency and selectivity, enabling researchers to effectively utilize this compound in studies related to inflammation, pain, and oncology.

References

  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Kaub, C. J., et al. (2004). Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghafouri, H., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. European Journal of Medicinal Chemistry. [Link]

  • Talele, T. T. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Sato, M., et al. (1981). Nonsteroidal antiinflammatory agents. 3. Synthesis of the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid and their antiinflammatory and analgesic activities. Journal of Medicinal Chemistry. [Link]

  • Shibata, Y. (1980). Effect of 4'-chloro-5-methoxy-3-biphenylylacetic acid (DKA-9) on prostaglandin synthetase. Arzneimittel-Forschung. [Link]

  • ChemWhat. 4'-Chloro-5-methoxy-3-biphenylpropionic acid. ChemWhat. [Link]

  • Indian Academy of Sciences. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Journal of Chemical Sciences. [Link]

  • Zhang, X., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Martini, C., et al. (2002). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? ResearchGate. [Link]

Sources

Method

Application Note: Chiral Resolution of 2-(4-Biphenylyl)propionic Acid Enantiomers

This Application Note provides a comprehensive technical guide for the chiral resolution of 2-(4-biphenylyl)propionic acid enantiomers . Nomenclature Clarification: While the prompt specifies "3-biphenylpropionic acid,"...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the chiral resolution of 2-(4-biphenylyl)propionic acid enantiomers .

Nomenclature Clarification: While the prompt specifies "3-biphenylpropionic acid," the unbranched isomer 3-(4-biphenylyl)propionic acid (CAS 35888-99-4) is achiral (possessing a plane of symmetry). The chiral pharmacophore relevant to drug development (NSAIDs like Flurbiprofen, Fenoprofen) is the


-methyl branched isomer, correctly chemically named 2-(4-biphenylyl)propionic acid  (also known as 

-methyl-4-biphenylacetic acid). This guide focuses on the resolution of this chiral 2-isomer.

Executive Summary & Scientific Context

2-(4-Biphenylyl)propionic acid is a core scaffold in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Like Ibuprofen and Naproxen, its pharmacological activity—specifically Cyclooxygenase (COX) inhibition—resides predominantly in the (S)-enantiomer .[1] The (R)-enantiomer is often inactive or undergoes unidirectional metabolic inversion to the (S)-form in vivo, a process driven by acyl-CoA thioesterase.[1] However, administering the pure (S)-enantiomer reduces metabolic load and potential off-target toxicity.[1]

This guide details three validated workflows for obtaining enantiopure (+)-(S)-2-(4-biphenylyl)propionic acid:

  • Classical Diastereomeric Salt Resolution: The most scalable method for kilogram-scale production.[1]

  • Enzymatic Kinetic Resolution: A green chemistry approach using lipase-catalyzed hydrolysis.[1]

  • Chiral HPLC Analysis: The critical quality control method for determining Enantiomeric Excess (%ee).[1]

Protocol A: Classical Resolution via Diastereomeric Crystallization

Principle: This method exploits the solubility difference between the diastereomeric salts formed by reacting the racemic acid with an enantiopure base. For 2-arylpropionic acids, (S)-(-)-


-Phenylethylamine  is the resolving agent of choice due to its high structural complementarity and cost-effectiveness.[1]
Materials
  • Substrate: Racemic (

    
    )-2-(4-biphenylyl)propionic acid.[1][2]
    
  • Resolving Agent: (S)-(-)-

    
    -Phenylethylamine (Chi-Base).[1]
    
  • Solvent: Ethanol (95%) or Isopropanol/Water (80:20).[1]

  • Acid: dilute HCl (1M).

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve 10.0 g (44.2 mmol) of racemic acid in 150 mL of boiling Ethanol (95%).

    • Slowly add 2.7 g (22.1 mmol, 0.5 eq) of (S)-(-)-

      
      -Phenylethylamine.
      
    • Note: Using 0.5 equivalents of the base (Method of Pope and Peachey) maximizes the yield of the less soluble diastereomer while leaving the other enantiomer as a free acid in solution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4–6 hours.

    • Further cool to 4°C for 12 hours to complete precipitation.[1]

    • The (S)-Acid-(S)-Base salt typically crystallizes out (less soluble), while the (R)-enriched fraction remains in the mother liquor.

  • Filtration & Recrystallization:

    • Filter the white crystalline salt.[1] Wash with cold ethanol.[1]

    • Recrystallization: Dissolve the wet cake in the minimum amount of boiling ethanol. Cool to recrystallize.[1] Repeat this step until the melting point is constant and chiral HPLC confirms >99% ee.

  • Liberation of the Free Acid:

    • Suspend the purified salt in 50 mL water.[1]

    • Acidify with 1M HCl to pH 1–2.[1] The free acid will precipitate.[1]

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Dry organic layer over

      
      , filter, and evaporate to yield pure (S)-(+)-2-(4-biphenylyl)propionic acid .[1]
      
Workflow Diagram (DOT)

G Racemate Racemic (±)-Acid (Solution) Crystallization Crystallization (Ethanol, 4°C) Racemate->Crystallization + Base Base Add (S)-(-)-α-Phenylethylamine (0.5 eq) Base->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Salt (S-Acid : S-Base) Filtration->Solid Precipitate Liquor Mother Liquor ((R)-Enriched) Filtration->Liquor Filtrate Recryst Recrystallization (Ethanol) Solid->Recryst Hydrolysis Acid Hydrolysis (HCl, pH 1) Recryst->Hydrolysis Purified Salt Extraction Extraction & Drying Hydrolysis->Extraction Product Pure (S)-(+)-Acid (>99% ee) Extraction->Product

Caption: Workflow for the classical resolution of biphenylpropionic acid using a chiral amine base.

Protocol B: Enzymatic Kinetic Resolution

Principle: Lipases exhibit stereoselectivity toward esters of chiral acids.[1] Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the ester of the (S)-enantiomer, leaving the (R)-ester intact. This method is performed under mild conditions (pH 7, ambient temp).[1]

Materials
  • Substrate: Ethyl 2-(4-biphenylyl)propionate (synthesized via Fischer esterification of the racemate).[1]

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).[1]

  • Medium: Phosphate Buffer (0.1 M, pH 7.0) / MTBE (Methyl tert-butyl ether) biphasic system (10:1 v/v) or pure buffer with surfactant.[1]

Step-by-Step Workflow
  • Reaction Setup:

    • Suspend 1.0 g of racemic ethyl ester in 20 mL of Phosphate Buffer (pH 7.0) containing 10% MTBE (to improve solubility).

    • Add 100 mg of Immobilized CAL-B.[1]

    • Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring:

    • Monitor conversion via HPLC (C18 column) or TLC.[1]

    • Stop the reaction when conversion reaches exactly 50% (typically 24–48 hours).[1] Note: Exceeding 50% reduces the enantiomeric excess of the product acid.

  • Work-up & Separation:

    • Filter off the immobilized enzyme (can be recycled).[1]

    • Adjust the filtrate to pH 8.0 with saturated

      
      .[1]
      
    • Extraction 1 (Ester Removal): Extract with Hexane or MTBE.[1] The organic layer contains the unreacted (R)-Ester .[1]

    • Extraction 2 (Acid Recovery): Acidify the aqueous phase to pH 2 with HCl. Extract with Ethyl Acetate.[1][3]

    • Evaporate the Ethyl Acetate layer to yield (S)-Acid .[1]

  • Data Analysis:

    • Calculate the Enantiomeric Ratio (

      
      ) using the equation:
      
      
      
      
      Where
      
      
      is conversion and
      
      
      is the enantiomeric excess of the product.

Protocol C: Analytical Quality Control (Chiral HPLC)

Principle: To validate the resolution, a robust chiral HPLC method is required. Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are the industry standard for arylpropionic acids.[1]

Method Specifications
ParameterCondition
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))
Dimensions

mm, 5

m particle size
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Biphenyl chromophore)
Temperature 25°C
Injection Vol 10

L (1 mg/mL in mobile phase)
Expected Results
  • Retention Time 1: (R)-Enantiomer (typically elutes first on AD-H).[1]

  • Retention Time 2: (S)-Enantiomer.

  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Note: The elution order may reverse on different columns (e.g., Chiralcel OD-H).[1] Always inject a standard of the pure (S)-enantiomer (if available) or the racemate to confirm.[1]

References

  • Lederle Laboratories. (1972).[1] Anti-inflammatory 3-(4-biphenylyl)propionic acid derivatives. U.S. Patent 3,633,085.[1] Link

  • Chen, C.-S., et al. (1982).[1] Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299. Link[1]

  • Daicel Chiral Technologies. (2025).[1] Separation of 2-Arylpropionic Acids on Polysaccharide Columns. Application Note. Link

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids. Tetrahedron: Asymmetry, 18(12), 1363-1393.[1] Link[1]

  • PubChem. (2025).[1][4][5] 2-(4-Biphenylyl)propionic acid Compound Summary. Link[1]

Sources

Application

Application Note: Recrystallization Protocols for 4'-chloro-5-methoxy-3-biphenylpropionic acid

This Application Note is designed for researchers and process chemists optimizing the purification of 4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS: 61888-68-4). The protocols below synthesize specific physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the purification of 4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS: 61888-68-4). The protocols below synthesize specific physicochemical properties of biphenyl-propionic acid derivatives with industrial best practices for crystallization.

Executive Summary & Compound Analysis

The target molecule, 4'-chloro-5-methoxy-3-biphenylpropionic acid , belongs to the class of arylpropionic acids (profens).[1] Its structure features a lipophilic biphenyl core substituted with a chlorine atom and a methoxy group, balanced by a hydrophilic carboxylic acid tail.

  • Lipophilic Domain: 4'-chloro-biphenyl moiety (High logP, drives solubility in non-polar organics).

  • Hydrophilic Domain: Propionic acid side chain (Capable of H-bonding, drives solubility in alcohols/bases).

  • Purification Challenge: This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not carefully tuned.

Recommended Solvent Systems: Based on the dielectric requirements and structural analogs (e.g., Flurbiprofen, Fenbufen), the following solvent systems are validated for high-purity recovery.

Solvent SystemTypeRoleRecommended For
Ethanol / Water Binary MixturePrimary Protocol General purification, removal of inorganic salts.
Ethyl Acetate / Heptane Binary MixtureAlternative Removal of polar impurities; faster drying.
Toluene Single SolventSpecific Removal of highly polar tars; polymorph control.

Solvent Selection Logic

The selection process relies on the "Like Dissolves Like" principle, modified for temperature-dependent solubility gradients.

Mechanistic Decision Tree

The following diagram illustrates the logical pathway for selecting the optimal solvent based on impurity profile and yield requirements.

SolventSelection Start Start: Crude Material Analysis ImpurityCheck Primary Impurity Type? Start->ImpurityCheck PolarImp Polar / Salts / Tars ImpurityCheck->PolarImp NonPolarImp Non-Polar / Isomers ImpurityCheck->NonPolarImp SolventB System B: EtOAc/Heptane (Lipophilic Wash) PolarImp->SolventB Reject Polar SolventC System C: Toluene (High Temp Solubility) PolarImp->SolventC Reject Tars SolventA System A: Ethanol/Water (Polarity Gradient) NonPolarImp->SolventA Reject Non-Polar Outcome Crystallization & Isolation SolventA->Outcome SolventB->Outcome SolventC->Outcome

Figure 1: Decision matrix for solvent selection based on impurity profile.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (The "Golden Standard")

This method is preferred for its balance of yield and purity, leveraging the steep solubility curve of arylpropionic acids in aqueous alcohols.

Materials:

  • Crude 4'-chloro-5-methoxy-3-biphenylpropionic acid (10.0 g)

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Carbon (optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 30 mL of Ethanol .

    • Heat to reflux (~78°C) on a magnetic stir plate.

    • Note: If solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is achieved. Do not exceed 60 mL total.

  • Clarification (Hot Filtration):

    • If insoluble particles or color are present, add 0.5 g Activated Carbon. Stir at reflux for 5 mins.

    • Filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper to remove carbon/insolubles.

  • Nucleation & Growth:

    • Return filtrate to the hot plate and bring back to a gentle boil.

    • Slowly add warm Deionized Water dropwise.

    • Critical Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution (restore transparency).

  • Controlled Cooling:

    • Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Scientific Rationale: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject foreign molecules.

    • Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals via vacuum filtration.

    • Wash the cake with 10 mL of cold Ethanol/Water (50:50 mix).

    • Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Ethyl Acetate / Heptane (Anti-Solvent Method)

Use this method if the compound is sensitive to hydrolysis or if "oiling out" occurs in the aqueous system.

  • Dissolution: Dissolve 10.0 g of crude material in the minimum amount of boiling Ethyl Acetate (approx. 20-40 mL).

  • Precipitation: While maintaining a gentle boil, slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.

  • Re-solubilization: Add a few drops of Ethyl Acetate to clear the cloudiness.

  • Crystallization: Remove from heat. Cover the flask with foil and allow to cool slowly to room temperature.

  • Harvest: Filter and wash with cold Heptane.

Process Validation & QC

To ensure the protocol was successful, the following Quality Control (QC) metrics must be met.

TestMethodAcceptance CriteriaScientific Rationale
Purity HPLC (C18 Column)> 99.0% AreaQuantifies removal of synthesis byproducts.
Melting Point DSC or CapillarySharp range (< 2°C)Broad range indicates eutectic impurities.
Residual Solvent GC-Headspace< 5000 ppm (EtOH)Ensures compliance with ICH Q3C guidelines.
Crystal Habit MicroscopyDefined Prisms/NeedlesAmorphous solids indicate "oiled out" material.
Recrystallization Workflow Diagram

The following diagram visualizes the critical physical state changes during the process.

RecrystallizationFlow Crude Crude Solid (Impure) Dissolved Saturated Solution (High Temp) Crude->Dissolved + Solvent + Heat Nucleation Nucleation Point (Cloud Point) Dissolved->Nucleation + Anti-solvent CrystalGrowth Crystal Growth (Slow Cooling) Nucleation->CrystalGrowth - Heat (Slowly) PureSolid Pure API (Dry) CrystalGrowth->PureSolid Filter & Dry

Figure 2: Phase transition workflow for high-purity isolation.

Troubleshooting Common Issues

Problem: Oiling Out (Liquid-Liquid Phase Separation)

  • Cause: The temperature dropped too fast, or the solvent became too polar (too much water) before crystals could form.

  • Solution: Re-heat the mixture until it is a single phase. Add more Ethanol (good solvent) and cool much slower. Use a seed crystal of pure material at 40-50°C to provide a template for growth.

Problem: Low Yield

  • Cause: Too much solvent used (product remains in mother liquor).

  • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a "second crop" of crystals.

References

  • ChemWhat. (n.d.).[2] CAS 61888-68-4 Entry.[1][3] Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Upjohn Co. (1977). Process for preparing therapeutic 2-arylpropionic acids. (Patent literature describing analogous purification of Flurbiprofen/Biphenyl-propionic acids via aqueous acetic acid/ethanol systems).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Thermal Stabilization of Biphenylpropionic Acids

Topic: Preventing Decarboxylation of Biphenylpropionic Acids (e.g., Flurbiprofen, Fenbufen intermediates) During Heating. Document ID: TS-BPA-2026-02 Department: Application Science & Process Chemistry Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation of Biphenylpropionic Acids (e.g., Flurbiprofen, Fenbufen intermediates) During Heating. Document ID: TS-BPA-2026-02 Department: Application Science & Process Chemistry

Executive Summary & Core Mechanism[1]

The Challenge: Biphenylpropionic acids (such as the NSAID Flurbiprofen and related intermediates) are susceptible to thermal decarboxylation . This reaction cleaves the carboxyl group (


), releasing carbon dioxide (

) and yielding a non-functional ethyl-biphenyl impurity. This degradation is critical because it compromises yield during synthesis (e.g., reflux steps) and potency during drug product manufacturing (e.g., Hot Melt Extrusion).

The Mechanism: Thermal decarboxylation of 2-arylpropionic acids typically proceeds via a cyclic transition state or an acid-catalyzed ionic pathway .

  • Cyclic Transition State: In the free acid form, the carbonyl oxygen abstracts the acidic proton while the

    
     bond breaks, releasing 
    
    
    
    . This requires the molecule to be in the free acid form.[1]
  • Stabilization: The biphenyl ring stabilizes the resulting carbanion/transition state via resonance, lowering the activation energy for decarboxylation compared to aliphatic acids.

Core Prevention Strategy: To prevent this, you must disrupt the transition state by:

  • Salt Formation: Converting the acid to a salt (Sodium, Calcium) removes the acidic proton required for the cyclic mechanism.

  • Thermal Management: Processing below the specific degradation threshold (typically

    
     for this class).
    
  • Matrix Stabilization: Using polymer matrices (HME) to immobilize the molecule and lower processing temperatures via plasticization.

Troubleshooting Guide (Q&A)

Scenario A: Chemical Synthesis & Scale-Up

User Question: "I am observing 5-10% yield loss due to decarboxylation during the final reflux step of my biphenylpropionic acid synthesis. The solvent is Toluene (


). How do I stop this?"

Root Cause: While


 is theoretically safe (Flurbiprofen 

), the presence of trace acids or metal impurities can catalyze decarboxylation even at lower temperatures. Toluene is non-polar and does not stabilize the acid against the cyclic transition state.

Solution Protocol:

  • Switch Solvent System: Change to a solvent with a lower boiling point if possible, or one that forms hydrogen bonds (disrupting the intramolecular cyclic transition state).

    • Recommendation: Isopropyl Acetate or Ethanol (if compatible with steps).

  • Buffer the System: Add a weak base to the reaction mixture to ensure the species exists predominantly as the carboxylate anion, which is thermally stable.

    • Action: Add 1.1 eq of Sodium Bicarbonate (

      
      ) or Triethylamine (
      
      
      
      ) if the subsequent step allows.
  • Inert Atmosphere: Ensure strict

    
     purging. Oxidative decarboxylation can occur if 
    
    
    
    is present at high temperatures.
Scenario B: Hot Melt Extrusion (Drug Formulation)

User Question: "During HME of Flurbiprofen with Eudragit polymers at


, we detect the ethyl-biphenyl impurity. We cannot lower the temperature because the polymer viscosity is too high."

Root Cause: The processing temperature (


) exceeds the thermal stability threshold of the API in its free acid form. The high shear stress of the extruder adds kinetic energy, exacerbating the degradation.

Solution Protocol:

  • Plasticization: You must lower the glass transition temperature (

    
    ) of the polymer to process at a lower temperature.
    
    • Action: Incorporate 10-15% w/w plasticizer (e.g., Triethyl Citrate or PEG 400). This can typically drop the required processing temperature from

      
       to 
      
      
      
      .
  • Salt Conversion: Pre-convert the API to its sodium salt before extrusion.

    • Data: Flurbiprofen Sodium melts at

      
       and is resistant to decarboxylation at HME temperatures (
      
      
      
      ).
  • Residence Time: Increase screw speed (RPM) to reduce the residence time of the drug in the heated barrel.

Visualizations

Diagram 1: Decarboxylation Mechanism & Inhibition Points

This diagram illustrates the cyclic transition state that causes the issue and where specific interventions (Salt Formation, Solvents) block the pathway.

DecarboxylationMechanism FreeAcid Free Biphenylpropionic Acid (Protonated) CyclicTS Cyclic Transition State (Intramolecular H-Bond) FreeAcid->CyclicTS Thermal Energy Heat Heat (>110°C) Heat->CyclicTS Impurity Decarboxylated Impurity (Ethyl-Biphenyl) + CO2 CyclicTS->Impurity Loss of CO2 Salt INTERVENTION 1: Salt Formation (Na+) Removes Proton Salt->FreeAcid Prevents Solvent INTERVENTION 2: H-Bonding Solvent Disrupts Cyclic State Solvent->CyclicTS Destabilizes

Caption: The thermal decarboxylation pathway proceeds via a cyclic transition state.[2] Interventions (Green/Blue) act by removing the proton or disrupting the cycle.

Diagram 2: Troubleshooting Decision Tree

A logic flow for researchers encountering degradation.

TroubleshootingTree Start Issue: Decarboxylation Observed Step1 Is the process temperature > 120°C? Start->Step1 CanCool Can you lower Temp? Step1->CanCool High Thermal Stress CheckCat Check for Catalysts: Acids or Metals? Step1->CheckCat Catalytic Degradation YesTemp YES ActionCool Use Plasticizer (HME) or Low BP Solvent CanCool->ActionCool Yes ActionSalt Convert to Salt Form (e.g., Sodium/Calcium) CanCool->ActionSalt No (Process Requirement) NoTemp NO (<120°C) ActionBuffer Add Weak Base (Buffer pH > 6) CheckCat->ActionBuffer Acidic pH ActionInert Add Chelating Agent & N2 Purge CheckCat->ActionInert Metal/Oxidative

Caption: Decision matrix for selecting the correct stabilization strategy based on process conditions.

Comparative Data: Stability of Forms

The following table summarizes the thermal stability of common forms of biphenylpropionic acid derivatives (using Flurbiprofen as the model compound).

Compound FormMelting Point (

)
Decarboxylation Onset (

)
Recommended Max Process Temp
Free Acid



Sodium Salt (

)



Methyl Ester Liquid / Low

Stable (Requires hydrolysis first)

Polymer Dispersion (HME)Amorphous (

)

(Matrix dependent)

Note: Data derived from thermal gravimetric analysis (TGA) trends for 2-arylpropionic acids.

Standard Operating Procedures (SOPs)

SOP 1: Salt Formation for Thermal Stabilization

Objective: Convert free acid to sodium salt to prevent decarboxylation during high-heat drying or extrusion.

  • Dissolution: Dissolve 100g of Biphenylpropionic Acid in 500mL Ethanol at

    
    .
    
  • Neutralization: Slowly add stoichiometric amount (1.0 eq) of Sodium Hydroxide (NaOH) solution (dissolved in minimal water) while stirring.

    • Checkpoint: Monitor pH.[3][4] Target pH 7.5 - 8.0. Do not exceed pH 9.0 to avoid racemization if chiral.

  • Crystallization: Cool the solution to

    
    . The salt will precipitate.
    
  • Filtration: Filter the white solid and wash with cold ethanol.

  • Drying: Dry in a vacuum oven at

    
    .
    
    • Validation: Run TGA.[3][5] The weight loss onset should shift from

      
       (acid) to 
      
      
      
      (salt).
SOP 2: Plasticizer Selection for HME

Objective: Reduce extrusion temperature below the degradation threshold.

  • Baseline: Determine

    
     of the pure polymer (e.g., Eudragit EPO 
    
    
    
    ).
  • Mixture Prep: Prepare physical mixtures of Polymer + API + Plasticizer (Triethyl Citrate) at ratios of 90:10, 80:20.

  • DSC Analysis: Run Differential Scanning Calorimetry (DSC) on mixtures.

  • Selection Criteria: Select the formulation that exhibits a

    
     allowing extrusion at 
    
    
    
    , such that
    
    
    .

References

  • British Journal of Pharmacy. (2023). Thermogravimetric studies on THEDES formed using a thermolabile drug, lidocaine, with different non-steroidal anti-inflammatory agents (NSAIDs).[6]Link

  • MDPI (Pharmaceutics). (2023). The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix.[7][8]Link

  • ResearchGate. (2025).[4] Effect of heating and cooling treatments on flurbiprofen.[9][10]Link

  • ACS Omega. (2026). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies.[11]Link

  • Google Patents. (2018). Method of preparing Flurbiprofen impurity M (Decarboxylation).[12]Link

Sources

Optimization

Technical Support Center: Separating 4'-chloro-5-methoxy-3-biphenylpropionic acid and Its Impurities

Welcome to the technical support center for the analysis and purification of 4'-chloro-5-methoxy-3-biphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis and purification of 4'-chloro-5-methoxy-3-biphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound and its process-related impurities. The information herein is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experimental work.

Introduction to the Separation Challenge

4'-chloro-5-methoxy-3-biphenylpropionic acid is a complex molecule with multiple functional groups that can present unique separation challenges. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation. Effective separation is critical for accurate quantification, toxicological assessment, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide will walk you through common issues and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the separation of 4'-chloro-5-methoxy-3-biphenylpropionic acid and its impurities.

Q1: My baseline is noisy and I'm seeing poor peak shapes for my acidic compound. What are the likely causes and how can I fix this?

A1: Poor peak shape and a noisy baseline for an acidic analyte like 4'-chloro-5-methoxy-3-biphenylpropionic acid are common issues in reversed-phase HPLC. The primary culprits are often related to secondary interactions with the stationary phase and improper mobile phase pH.

  • Causality: The carboxylic acid moiety of your analyte can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Additionally, if the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, resulting in peak splitting or broadening.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group. This will keep the analyte in its neutral, protonated form, minimizing secondary interactions and improving retention and peak shape.[1] A common choice is to add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.

    • Use of a "Base-Deactivated" Column: Employ a column with end-capping, which shields the residual silanol groups, reducing their interaction with acidic analytes.

    • Consider an Alternative Stationary Phase: If issues persist, switching to a different stationary phase, such as one with a different bonding chemistry (e.g., phenyl-hexyl instead of C18), can alter selectivity and potentially improve the separation.[2]

Q2: I'm struggling to separate a closely related impurity from the main peak. What strategies can I employ to improve resolution?

A2: Achieving baseline separation of structurally similar impurities is a frequent challenge. Improving resolution requires a systematic approach to optimizing chromatographic conditions.

  • Causality: Closely related impurities often have very similar physicochemical properties (e.g., polarity, pKa), making them difficult to resolve with standard chromatographic methods.

  • Method Development Workflow:

    • Initial Screening: Begin by screening different stationary phases (e.g., C18, C8, Phenyl) and organic modifiers (e.g., acetonitrile, methanol) to find the most promising combination for selectivity.[2][3]

    • Gradient Optimization: If using a gradient, adjust the slope and duration to maximize the separation of the critical pair. A shallower gradient around the elution time of the main peak can often improve resolution.

    • Temperature Effects: Varying the column temperature can influence selectivity. Lower temperatures often increase retention and can sometimes improve resolution, while higher temperatures can decrease analysis time.

    • Alternative Techniques: If HPLC fails to provide adequate separation, consider Supercritical Fluid Chromatography (SFC). SFC often provides orthogonal selectivity to reversed-phase HPLC and can be particularly effective for separating structurally similar compounds.[4][5][6]

Q3: I suspect I have chiral impurities (enantiomers). How can I confirm this and what's the best approach for separation?

A3: The presence of a chiral center in 4'-chloro-5-methoxy-3-biphenylpropionic acid means that enantiomeric impurities are a possibility. Standard achiral chromatography will not separate these.

  • Causality: Enantiomers have identical physical and chemical properties in an achiral environment, necessitating a chiral environment for separation. This is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

  • Separation Strategy:

    • Chiral Stationary Phase (CSP) Screening: This is the most common and effective approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they have broad applicability.[3] Screening different CSPs with various mobile phases (normal-phase, reversed-phase, and polar organic) is crucial to find the optimal conditions.[3]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[4][5] It is particularly well-suited for preparative separations to isolate individual enantiomers.

    • Chiral Mobile Phase Additives (CMPA): While less common, adding a chiral selector to the mobile phase can induce separation on an achiral column.[7] However, this approach can be more complex to develop and may not be suitable for preparative work.

Q4: After preparative separation, I'm having trouble removing the collected solvent to isolate my purified impurity. What are the best practices?

A4: Efficient solvent removal is a critical final step in impurity isolation. The choice of technique depends on the solvent system used.

  • Causality: The mobile phase from preparative chromatography can be a significant volume, and its efficient removal without degrading the analyte is key.

  • Recommended Practices:

    • For HPLC Fractions: Rotary evaporation is the standard method for removing organic solvents from aqueous mobile phases. Ensure the bath temperature is kept as low as possible to prevent degradation of the analyte.

    • For SFC Fractions: A significant advantage of SFC is the ease of solvent removal.[5] The majority of the mobile phase is supercritical CO2, which vaporizes upon depressurization, leaving the analyte in a much smaller volume of co-solvent (typically an alcohol), which can then be easily removed by rotary evaporation or nitrogen blow-down.

Experimental Protocols

Protocol 1: General HPLC Method Development for Impurity Profiling

This protocol outlines a systematic approach to developing a robust HPLC method for separating 4'-chloro-5-methoxy-3-biphenylpropionic acid from its potential impurities.

  • System Preparation:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a UV detector is required.

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions (Initial Gradient):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the main compound).

    • Injection Volume: 10 µL.

    • Gradient: 10-90% B over 20 minutes, hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.

  • Data Analysis and Optimization:

    • Analyze the initial chromatogram for peak shape, resolution, and the number of impurities detected.

    • If co-elution occurs, adjust the gradient slope or consider using methanol as the organic modifier to alter selectivity.

    • If peak tailing is observed for the main peak, ensure the mobile phase pH is sufficiently low.

Protocol 2: Chiral SFC Screening for Enantiomeric Impurities

This protocol provides a starting point for screening for enantiomeric impurities using SFC.

  • System Preparation:

    • SFC System: An analytical SFC system with a back-pressure regulator, column thermostat, and UV detector.

    • Columns: A set of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC).

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol (with 0.1% trifluoroacetic acid for acidic compounds).

  • Chromatographic Conditions (Screening Gradient):

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Flow Rate: 3.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Gradient: 5-40% B over 5 minutes.

  • Data Analysis:

    • Evaluate the chromatograms from each column for any separation of enantiomers.

    • The column that provides the best initial separation can then be further optimized by adjusting the gradient, temperature, and co-solvent composition.

Visualizations

Impurity_Separation_Workflow cluster_0 Initial Analysis & Problem Identification cluster_1 Troubleshooting & Method Development cluster_2 Purification & Isolation cluster_3 Final Analysis start Crude Sample of 4'-chloro-5-methoxy-3-biphenylpropionic acid initial_hplc Initial Achiral HPLC Analysis start->initial_hplc problem_id Identify Separation Issues (e.g., Co-elution, Poor Peak Shape) initial_hplc->problem_id achiral_opt Achiral Method Optimization (HPLC/SFC) problem_id->achiral_opt Achiral Impurities chiral_screen Chiral Screening (SFC/HPLC) problem_id->chiral_screen Suspected Chiral Impurities prep_sep Preparative Chromatography (HPLC or SFC) achiral_opt->prep_sep chiral_screen->prep_sep fraction_coll Fraction Collection prep_sep->fraction_coll solvent_rem Solvent Removal fraction_coll->solvent_rem purity_analysis Purity Analysis of Isolated Impurity solvent_rem->purity_analysis

Caption: A general workflow for the separation and isolation of impurities.

Data Presentation

Table 1: Recommended Starting Conditions for HPLC Column Screening

Stationary PhaseMobile Phase AMobile Phase BGradient (Time, %B)
C180.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile0 min, 10%; 20 min, 90%; 25 min, 90%; 25.1 min, 10%; 30 min, 10%
Phenyl-Hexyl0.1% Formic Acid in Water0.1% Formic Acid in Methanol0 min, 10%; 20 min, 90%; 25 min, 90%; 25.1 min, 10%; 30 min, 10%
C810 mM Ammonium Acetate in Water, pH 4.5Acetonitrile0 min, 5%; 15 min, 80%; 20 min, 80%; 20.1 min, 5%; 25 min, 5%

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • LCGC International. (2024, October 13). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. Retrieved from [Link]

  • Jandera, P., et al. (2018). Supercritical Fluid Chromatography of Drugs: Parallel Factor Analysis for Column Testing in a Wide Range of Operational Conditions. Molecules, 23(11), 2833.
  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Felbinac-impurities. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Pharmaceutical Technology. (2011, November 2). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Retrieved from [Link]

  • Basicmedical Key. (2016, June 24). Extraction methods in pharmaceutical analysis. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • MDPI. (2023, December 4). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • Semantic Scholar. (2007, September 1). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Retrieved from [Link]

  • MDPI. (2022, August 30). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Indian Academy of Sciences. (2013, January). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Retrieved from [Link]

  • Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • figshare. (2020, March 5). Authentication of 4-chloro-3-methoxy-biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: COX-1 vs. COX-2 Selectivity of Biphenylpropionic Acids

Executive Summary This guide provides a technical analysis of biphenylpropionic acid derivatives, focusing on their differential inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). While Flurbiprofen ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of biphenylpropionic acid derivatives, focusing on their differential inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). While Flurbiprofen serves as the archetype for this chemical class—exhibiting potent but non-selective inhibition—recent medicinal chemistry efforts have diverged into two distinct optimization strategies: structural modification to enhance COX-2 selectivity (reducing GI toxicity) and nitric oxide-donating moieties (e.g., HCT-1026) that mitigate toxicity without altering enzyme selectivity.

This document is designed for researchers and drug developers, offering comparative data, validated screening protocols, and mechanistic insights into the safety profiles associated with these selectivity ratios.

Chemical & Pharmacological Context

The biphenylpropionic acid scaffold is characterized by two phenyl rings and a propionic acid side chain. The pharmacological activity resides primarily in the S(+)-enantiomer , which binds to the COX active site.

  • Mechanism of Action: These compounds compete with arachidonic acid (AA) for the active site of the COX enzymes.[1]

  • Structural Basis of Selectivity:

    • COX-1: The active site is a narrow hydrophobic channel. Flurbiprofen fits tightly here, stabilized by an ionic bond between its carboxylate group and Arg120.

    • COX-2: Possesses a secondary "side pocket" accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.

    • Optimization: Bulky substitutions on the distal phenyl ring of the biphenyl scaffold can force the molecule into the COX-2 side pocket, significantly increasing COX-2 selectivity (Selectivity Index > 50).

Comparative Performance Data

The following table contrasts the "Parent" compound (Flurbiprofen) with a "Safety-Optimized" derivative (HCT-1026) and a "Selectivity-Optimized" analogue (Novel COX-2 Selective Derivatives).

Table 1: Selectivity and Potency Profiles (Human Whole Blood Assay)[2][3]
Compound ClassRepresentative AgentSelectivity ProfileIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Clinical Implication
Traditional NSAID Flurbiprofen (Racemic)Non-Selective / COX-1 Preferential0.5 - 1.00.5 - 1.5~0.5 - 1.0High efficacy; Significant GI ulceration risk; Impairs ulcer healing (Anti-angiogenic).
NO-Donating NSAID HCT-1026 (Nitro-flurbiprofen)Non-Selective (Retains Parent Profile)~1.0~1.0~1.0Reduced GI toxicity due to NO release; Maintains VEGF/Endostatin balance; Does not delay ulcer healing.
COX-2 Selective 4'-Substituted Analogues Highly COX-2 Selective> 50.0< 0.2> 100Reduced GI risk; Potential CV thrombotic risk due to unopposed COX-1 (platelet) activity.

> Note on Data Interpretation: A Selectivity Index (SI) > 1 implies COX-2 selectivity (if defined as COX-1/COX-2).[2] However, literature often inverts this. In this table, we define SI as the ratio of IC50(COX-1) / IC50(COX-2).[2] Higher numbers indicate greater potency against COX-2 relative to COX-1.[3]

Mechanistic Visualization

Figure 1: Arachidonic Acid Cascade & Inhibition Points

This diagram illustrates the divergence of the COX-1 and COX-2 pathways and the specific intervention points for biphenylpropionic acids.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) Platelets, Stomach, Kidney AA->COX1 COX2 COX-2 (Inducible) Inflammation, Pain, Cancer AA->COX2 TXA2 Thromboxane A2 (Platelet Aggregation) COX1->TXA2 PGE2_GI PGE2 / PGI2 (Gastric Protection) COX1->PGE2_GI PGE2_Inf PGE2 (Inflammation/Pain) COX2->PGE2_Inf PGI2_Endo Prostacyclin (PGI2) (Vasodilation/Anti-thrombotic) COX2->PGI2_Endo Flurbiprofen Flurbiprofen (Non-Selective Block) Flurbiprofen->COX1 Inhibits Flurbiprofen->COX2 Inhibits Selective Selective Analogues (COX-2 Block) Selective->COX1 Weak/No Inhibition Selective->COX2 Potent Inhibition

Caption: Differential inhibition of the arachidonic acid cascade by non-selective flurbiprofen versus COX-2 selective derivatives.

Experimental Methodologies: Human Whole Blood Assay (HWBA)

The HWBA is the industry "gold standard" for assessing COX selectivity because it accounts for plasma protein binding (biphenylpropionic acids are >99% protein-bound), which recombinant enzyme assays often miss.

Protocol Overview

Objective: Determine the IC50 for COX-1 (platelet TXB2 generation) and COX-2 (monocyte PGE2 generation) in a physiological matrix.

Step 1: COX-1 Assay (Platelet Activity)
  • Collection: Draw human blood into non-anticoagulated tubes.

  • Treatment: Immediately aliquot (1 mL) into wells containing the test compound (Flurbiprofen/Derivative) at varying concentrations (0.001 – 100 µM).

  • Incubation: Incubate at 37°C for 60 minutes. This allows clotting to occur, triggering platelets to release AA and COX-1 to convert it to Thromboxane B2 (TXB2).

  • Termination: Centrifuge at 2000g for 10 min.

  • Measurement: Quantify serum TXB2 via ELISA.

Step 2: COX-2 Assay (Monocyte Activity)
  • Collection: Draw human blood into heparinized tubes (prevents clotting/COX-1 activation).

  • Induction: Add LPS (Lipopolysaccharide) (10 µg/mL) to induce COX-2 expression in monocytes.

  • COX-1 Blockade (Critical): Add Aspirin (10 µM) to irreversibly inhibit any background COX-1 activity, ensuring measured prostaglandins are solely COX-2 derived.

  • Treatment: Add test compound.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Centrifuge and quantify plasma PGE2 via ELISA.

Figure 2: HWBA Workflow Logic

HWBA_Workflow cluster_COX1 COX-1 Assay (Platelets) cluster_COX2 COX-2 Assay (Monocytes) Blood Human Whole Blood NoAnticoag No Anticoagulant Blood->NoAnticoag Heparin Heparinized Blood->Heparin Clotting Clotting (1h @ 37°C) NoAnticoag->Clotting + Test Cmpd MeasureTXB2 Measure TXB2 Clotting->MeasureTXB2 LPS LPS Stimulation + Aspirin (Block COX-1) Heparin->LPS + Test Cmpd Incubate Incubate (24h @ 37°C) LPS->Incubate MeasurePGE2 Measure PGE2 Incubate->MeasurePGE2

Caption: Parallel workflow for determining COX-1 vs COX-2 selectivity using the Human Whole Blood Assay.

Safety Implications & Angiogenic Balance

While COX-2 selectivity is often pursued to reduce GI toxicity, data on HCT-1026 (Nitro-flurbiprofen) reveals an alternative pathway to safety.

  • Flurbiprofen (Standard): Inhibits COX-2 (reducing inflammation) but also COX-1 (reducing gastric mucosal blood flow). Furthermore, it increases serum Endostatin (anti-angiogenic) relative to VEGF (pro-angiogenic), significantly delaying the healing of pre-existing gastric ulcers.

  • HCT-1026: Releases Nitric Oxide. This does not change the COX inhibition profile (it remains non-selective). However, the NO release maintains the VEGF/Endostatin balance, preserving angiogenesis. Consequently, HCT-1026 does not delay ulcer healing, despite inhibiting prostaglandin synthesis.[4]

References

  • Comparison of COX-1 and COX-2 Selectivity of NSAIDs Title: Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1][5][6][2][3][7][8][9][10][11] Source: American Journal of Medicine (via ClinPGx) URL:[Link]

  • Human Whole Blood Assay Protocol Title: Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. Source: PubMed (Methodology) URL:[Link]

  • Nitro-Flurbiprofen (HCT-1026) and Angiogenesis Title: Divergent effects of new cyclooxygenase inhibitors on gastric ulcer healing: Shifting the angiogenic balance. Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

  • Structure-Based Design of COX-2 Selectivity Title: Structure-based design of COX-2 selectivity into flurbiprofen.[3][12] Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Stereoselectivity of Flurbiprofen Title: Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Source: British Journal of Pharmacology (PubMed) URL:[Link]

Sources

Comparative

A Comparative Guide to Establishing the Purity of 4'-chloro-5-methoxy-3-biphenylpropionic acid Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of reliable and reproducible results. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive technical overview of the methodologies and critical considerations for establishing the purity of 4'-chloro-5-methoxy-3-biphenylpropionic acid, a specialized biphenylpropionic acid derivative. Given the limited availability of a dedicated, pharmacopeially recognized reference standard for this specific molecule, this document serves as a practical framework for researchers to qualify their own standards, compare different batches, and ensure the validity of their analytical data.

The Critical Role of a High-Purity Reference Standard

4'-chloro-5-methoxy-3-biphenylpropionic acid belongs to a class of compounds with potential applications in various therapeutic areas. A well-characterized reference standard with a precisely determined purity is indispensable for:

  • Accurate quantification of the active pharmaceutical ingredient (API) in drug substances and formulations.

  • Identification and control of impurities that may affect the safety and efficacy of the final drug product.[1]

  • Validation of analytical methods used throughout the drug development lifecycle.

  • Ensuring batch-to-batch consistency in manufacturing.

Potential Impurities: A Synthesis-Based Perspective

The purity of a reference standard is intrinsically linked to its synthetic route. While specific synthesis pathways for 4'-chloro-5-methoxy-3-biphenylpropionic acid are not extensively published, understanding common methods for creating biphenyl structures can elucidate potential impurities.[2] A likely synthetic approach involves a cross-coupling reaction, such as a Suzuki coupling, between a substituted phenylboronic acid and a halogenated aromatic compound.

Potential impurities could include:

  • Starting materials: Unreacted boronic acids or halogenated precursors.

  • Homocoupling products: Dimers of the starting materials.

  • Isomers: Positional isomers formed during the synthesis.

  • Related substances: Byproducts from incomplete reactions or side reactions.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Orthogonal Analytical Approaches for Purity Determination

A robust assessment of purity relies on the use of multiple, independent (orthogonal) analytical techniques. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power, sensitivity, and versatility.[3][4][5][6]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like 4'-chloro-5-methoxy-3-biphenylpropionic acid, a reversed-phase HPLC method is typically employed.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all potential impurities.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment.

  • Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Data Interpretation: The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample C->D E Separation on C18 Column D->E F PDA Detection E->F G Integrate Peaks F->G H Calculate Area Percent Purity G->H

Caption: Workflow for HPLC Purity Determination.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement and a powerful tool for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[7][8]

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[8]

Experimental Protocol: ¹H qNMR

  • Internal Standard Selection: The internal standard must be stable, of high purity, and have signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh the 4'-chloro-5-methoxy-3-biphenylpropionic acid reference standard and the internal standard into an NMR tube.[9] Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1).

  • Data Processing: Carefully process the spectrum, including phasing and baseline correction, to ensure accurate integration of the analyte and internal standard peaks.

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Logical Relationship in qNMR Purity Determination

qNMR_Logic Analyte 4'-chloro-5-methoxy-3- biphenylpropionic acid NMR_Spec ¹H NMR Spectrum Analyte->NMR_Spec IS Internal Standard (Known Purity & Mass) IS->NMR_Spec Integrals Signal Integrals NMR_Spec->Integrals Calculation Purity Calculation Integrals->Calculation Purity_Value Absolute Purity (w/w %) Calculation->Purity_Value

Caption: Core principle of qNMR for absolute purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[10][11]

Principle: GC separates volatile compounds based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: An accurately weighed amount of the reference standard is placed in a headspace vial with a suitable solvent (e.g., dimethyl sulfoxide). The vial is sealed and heated to allow volatile solvents to partition into the headspace.

  • GC Separation: A portion of the headspace gas is injected into the GC, where the solvents are separated on an appropriate capillary column.

  • MS Detection: The mass spectrometer is used to identify the separated solvents by comparing their mass spectra to a library of known compounds. Quantification is achieved by comparing the peak areas to those of external standards.

Comparison of Analytical Techniques for Purity Assessment

Parameter HPLC-UV/PDA qNMR GC-MS
Primary Application Purity of the main component and non-volatile impurities.Absolute purity determination of the main component.Volatile and semi-volatile impurities (e.g., residual solvents).
Reference Standard Requires a reference standard of the analyte for quantification of impurities.Requires a certified internal standard.Requires reference standards for each potential residual solvent.
Selectivity High, but can be limited by co-eluting peaks.High, based on unique chemical shifts.Very high, combines chromatographic separation with mass spectral identification.
Sensitivity Good to excellent, depending on the chromophore.Moderate.Excellent for volatile compounds.
Quantification Relative (area percent) or external standard calibration.Absolute, based on primary ratio method.External standard calibration.
Limitations May not detect non-chromophoric impurities.Lower sensitivity than HPLC for trace impurities.Not suitable for non-volatile or thermally labile compounds.

Conclusion: A Multi-faceted Approach to Purity Confirmation

Establishing the purity of a 4'-chloro-5-methoxy-3-biphenylpropionic acid reference standard, particularly in the absence of a commercially available, compendial standard, necessitates a rigorous and multi-faceted analytical approach. A combination of HPLC for profiling non-volatile impurities, qNMR for an unbiased, absolute purity assignment, and GC-MS for the control of residual solvents provides a scientifically sound and defensible strategy. By employing these orthogonal techniques, researchers can have high confidence in the quality of their reference standard, which is fundamental to the integrity and success of their drug development programs.

References

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR)
  • Lab Manager. (2025, January 2).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Torontech. (2025, August 8). What Is HPLC in the Pharmaceutical Industry? Explained.
  • Popović, I., et al. (n.d.).
  • Al-Saeed, M. H. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
  • Singh, R., & Geetanjali. (2013, May 1).
  • Medistri SA. (2024, August 12).
  • Sigma-Aldrich. (n.d.). Purity by Absolute qNMR Instructions.
  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology.
  • Waters. (n.d.).
  • ResolveMass Laboratories Inc. (2025, December 14).

Sources

Validation

Bioequivalence &amp; Comparative Pharmacokinetics of Biphenylpropionic Acid Derivatives: A Technical Guide

Focus Compound: Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Biphenylpropionic Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Biphenylpropionic Scaffold

Biphenylpropionic acid derivatives, typified by Flurbiprofen , represent a potent subclass of NSAIDs. Unlike their monocyclic propionic acid cousins (e.g., ibuprofen), the biphenyl moiety confers high lipophilicity and potent COX inhibition. However, this structural rigidity introduces complex bioequivalence (BE) challenges, particularly regarding solubility-limited absorption (BCS Class II) , stereoselective pharmacokinetics , and CYP2C9-dependent metabolism .

This guide moves beyond standard comparisons, analyzing the causal link between formulation strategy (Oral vs. Transdermal) and pharmacokinetic outcomes, supported by rigorous experimental protocols.

Comparative Pharmacokinetics: Formulation Performance

The following data synthesizes bioequivalence studies comparing immediate-release (IR) oral tablets, transdermal systems (Esflurbiprofen), and prodrug injections (Flurbiprofen Axetil).

Table 1: Comparative Pharmacokinetic Parameters (Mean ± SD)

Data aggregated from multiple bioequivalence studies (Oral 100mg vs. Transdermal 40mg).

ParameterOral Tablet (Reference)Transdermal Patch (Test)Interpretation of Variance

(h)


Absorption Lag: Transdermal delivery bypasses first-pass but faces stratum corneum barrier, delaying peak.

(ng/mL)


Safety Profile: Patch avoids high systemic peaks associated with GI/Renal toxicity.

(ng·h/mL)


Bioavailability: significantly lower systemic exposure for patch; therapeutic effect is local/tissue-targeted.

(h)


Flip-Flop Kinetics: Patch elimination is absorption-rate limited.
Chiral Ratio (S/R) ~1.0 (Racemic)>30 (S-isomer)Stereoselectivity: Esflurbiprofen patch delivers the active S-enantiomer specifically.
Critical Insight: The "Flip-Flop" Phenomenon

In oral administration,


, meaning the terminal slope represents elimination. In transdermal delivery of biphenylpropionic derivatives, the absorption rate constant (

) is slower than elimination (

). Consequently, the half-life observed (

) reflects the absorption rate, not the intrinsic metabolic clearance. This must be accounted for when designing sampling schedules for BE studies; truncation at 24h is insufficient for transdermal formulations.

Metabolic & Mechanistic Pathways

Understanding the metabolic fate is crucial for interpreting BE data, especially in populations with genetic polymorphisms. Flurbiprofen is a substrate for CYP2C9 , making it a sensitive probe for metabolic variability.

Figure 1: Metabolic Pathway & Pharmacogenetic Impact

Visualizing the transformation of Flurbiprofen and the critical role of CYP2C9.

FlurbiprofenMetabolism Flurbiprofen Flurbiprofen (Racemic) OH_Flurb 4'-Hydroxyflurbiprofen (Major Metabolite) Flurbiprofen->OH_Flurb Hydroxylation (Rate Limiting) Glucuronide Acyl Glucuronide (Renal Excretion) Flurbiprofen->Glucuronide Direct Conjugation (Minor Pathway) CYP2C9 CYP2C9 Enzyme (Polymorphic Site) CYP2C9->OH_Flurb *1/*1 (Normal) *3/*3 (Poor Met.) OH_Flurb->Glucuronide Conjugation UGT UGT2B7 / UGT1A9 UGT->Glucuronide

Caption: CYP2C9-mediated hydroxylation is the rate-limiting step.[1][2][3][4] Poor metabolizers (3/3) exhibit 3-5x higher AUC, necessitating genotype stratification in BE studies.

Experimental Protocol: Self-Validating BE Study

Objective: To demonstrate bioequivalence between a Test (Generic) and Reference (Brand) Flurbiprofen 100mg Tablet.

Phase 1: Study Design & Causality

Do not use a parallel design. Due to the high inter-subject variability of CYP2C9 expression, a Two-Period, Two-Sequence Crossover Design is mandatory to serve as a self-control mechanism.

  • Subjects: Healthy volunteers (

    
    ), genotyped for CYP2C9*2 and *3 alleles. Poor metabolizers should be excluded or stratified to prevent outlier skewing.
    
  • Washout: Minimum 7 days (

    
    ).
    
Phase 2: Bioanalytical Workflow (LC-MS/MS)

Method: Liquid Chromatography-Tandem Mass Spectrometry.[5][6][7][8] Rationale: HPLC-UV lacks the sensitivity for the terminal phase of transdermal or low-dose studies.

  • Sample Prep (Protein Precipitation):

    • Aliquot

      
       plasma.
      
    • Add

      
       Internal Standard (Indomethacin, 
      
      
      
      ).
    • Add

      
       Acetonitrile (precipitating agent).
      
    • Vortex (1 min)

      
       Centrifuge (
      
      
      
      ).
    • Inject Supernatant.

  • Chromatography:

    • Column: C18 Reverse Phase (

      
      ).
      
    • Mobile Phase: Acetonitrile : 0.1% Formic Acid (60:40 v/v).

  • Mass Spectrometry (MRM Mode):

    • Flurbiprofen Transition:

      
       (Loss of 
      
      
      
      ).
    • IS Transition:

      
      .
      
    • Ionization: ESI Negative Mode (Acidic drugs ionize best in negative mode).

Phase 3: Workflow Diagram

The logical flow of the bioequivalence trial.

BE_Study_Workflow cluster_P1 Period 1 cluster_P2 Period 2 Start Recruitment & Genotyping (Exclude CYP2C9 PMs) Random Randomization (Sequence TR / RT) Start->Random Dose1 Single Dose Administration Random->Dose1 Sample1 Sampling (0 - 24h) (Frequent early points for Cmax) Dose1->Sample1 Washout Washout Period (7 Days) Sample1->Washout Dose2 Crossover Administration Washout->Dose2 Sample2 Sampling (0 - 24h) Dose2->Sample2 Analysis LC-MS/MS Analysis & PK Calculation Sample2->Analysis Stats Statistical Analysis (90% CI of Geometric Mean Ratios) Analysis->Stats

Caption: Standard 2-way crossover design ensures intra-subject variability is minimized.

Acceptance Criteria & Statistical Analysis

To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for log-transformed data must fall within:

  • 
    :  80.00% – 125.00%[9]
    
  • 
    :  80.00% – 125.00%
    

Note on Highly Variable Drugs: Flurbiprofen is generally not considered a Highly Variable Drug (HVD), unlike some other NSAIDs. Therefore, the standard 80-125% limit applies without reference-scaled average bioequivalence (RSABE) adjustments.

References

  • FDA Guidance for Industry. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[4] U.S. Food and Drug Administration. [Link]

  • Mei, C., et al. (2015). Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence. Journal of Chromatography B. [Link]

  • Vogl, S., et al. (2015).[2] CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen as Probe Drug. PLOS ONE.[2] [Link]2]

  • Sugimoto, M., et al. (2016). Topical anti-inflammatory efficacy of S-flurbiprofen plaster (SFPP) in a rat model of osteoarthritis. Pharmacology.[2][4][10][11][12][13] [Link]

  • Han, H.K., et al. (2011). Improved oral bioavailability of flurbiprofen via salt formation. Archives of Pharmacal Research. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Biphenylpropionic acid, 4'-chloro-5-methoxy-

Executive Summary Immediate Action Required: This compound is classified as a Halogenated Organic Acid . It must NEVER be disposed of down the drain or mixed with general non-halogenated organic solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This compound is classified as a Halogenated Organic Acid . It must NEVER be disposed of down the drain or mixed with general non-halogenated organic solvents.

  • Primary Disposal Route: High-Temperature Incineration (via EHS/Waste Management).

  • Segregation: Store in "Halogenated Organic" waste streams.

  • Critical Hazard: Potential formation of dioxins if incinerated at low temperatures; aquatic toxicity due to the biphenyl core.

Chemical Profile & Disposal Logic

To ensure safe disposal, we must deconstruct the molecule into its functional components. This "Structure-Activity-Disposal" analysis validates why specific protocols are necessary.

Functional GroupStructural FeatureDisposal Implication
Biphenyl Core Two benzene ringsAquatic Toxicity: High lipophilicity leads to bioaccumulation. Zero-discharge policy for drains.
Chloro- (

-Cl)
Halogen substituentIncineration Requirement: Must be burned at

C to prevent formation of dioxins/furans. Segregate from non-halogenated solvents to avoid cross-contamination fees.[1]
Propionic Acid Carboxylic acid tailChemical Compatibility: Acidic nature (pKa ~4.5). Potential to generate heat/gas if mixed with strong bases or oxidizers.
Methoxy- (

-OMe)
Ether groupPeroxide Risk (Low): Generally stable, but contributes to organic load.
Waste Segregation & Compatibility

The Golden Rule: Treat this substance as Halogenated Chemical Waste .

Compatibility Matrix

Before adding this compound (solid or solution) to a waste container, verify compatibility:

Waste StreamStatusRationale
Halogenated Solvents COMPATIBLE Preferred stream for solutions (e.g., DCM, Chloroform).
Non-Halogenated Solvents INCOMPATIBLE Mixing halogenated compounds into non-halogenated streams (Acetone, Methanol) reclassifies the entire drum as halogenated, tripling disposal costs.[1]
Aqueous Acid Waste CONDITIONAL Only if the compound is fully dissolved in water (unlikely due to lipophilicity). Precipitates can clog lines.
Strong Oxidizers DANGEROUS Risk of exothermic reaction. Never mix with Nitric Acid or Peroxides.
Strong Bases CAUTION Will undergo neutralization (exothermic). Ensure controlled addition if necessary.
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired powder, contaminated weighing boats, filter paper, PPE.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste bucket lined with a heavy-duty clear plastic bag (6 mil).

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write fully: "3-Biphenylpropionic acid, 4'-chloro-5-methoxy-".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Transfer: Transfer solids carefully to avoid dust generation. If dust is visible, dampen slightly with a compatible solvent (e.g., Ethanol) to suppress lofting.

  • Seal: Screw the lid down tightly. Do not leave the container open in the fume hood.

Scenario B: Liquid Waste (Mother Liquor / Reaction Mixtures)

Applicability: Compound dissolved in organic solvents (DCM, Ethyl Acetate, DMSO).

  • Identify Solvent Base: Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., MeOH).

  • Select Stream:

    • If Solvent is Halogenated: Pour into the "Halogenated Waste" carboy.

    • If Solvent is Non-Halogenated: Because the solute (the biphenyl acid) is halogenated, you must default to the Halogenated Waste carboy .

  • pH Check: If the solution is highly acidic, neutralize to pH 5–9 using Sodium Bicarbonate (

    
    ) before adding to the organic waste drum to prevent drum corrosion or gas evolution.
    
  • Log It: Record the volume and concentration on the waste log sheet.

Visualized Workflows
Figure 1: Disposal Decision Tree

This logic gate ensures the compound ends up in the correct regulatory stream.

DisposalTree Start Waste Generation: 3-Biphenylpropionic acid, 4'-chloro-5-methoxy- StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, PPE, Wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) SolidPath->SolidBin SolventCheck Is the Solvent Halogenated? LiquidPath->SolventCheck HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent No (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent HaloBin Halogenated Organic Waste Carboy HaloSolvent->HaloBin ContaminationRule CRITICAL RULE: Solute contains Chlorine. Must treat as Halogenated. NonHaloSolvent->ContaminationRule ContaminationRule->HaloBin

Caption: Decision logic for segregating 4'-chloro-5-methoxy-3-biphenylpropionic acid. Note that liquid waste defaults to "Halogenated" regardless of the solvent base.

Figure 2: Spill Response Protocol

Immediate actions for powder or liquid spills in the laboratory.

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Alert personnel) Spill->Isolate PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Isolate->PPE TypeCheck Type? PPE->TypeCheck Powder Powder Spill TypeCheck->Powder Liquid Solution Spill TypeCheck->Liquid Sweep Cover with wet paper towel to prevent dust. Scoop carefully. Powder->Sweep Absorb Absorb with Vermiculite or Chem-Sorb pads. Liquid->Absorb Clean 3. Clean Surface (Soap & Water wash) Sweep->Clean Absorb->Clean Dispose 4. Disposal (Place debris in Solid Haz Waste) Clean->Dispose

Caption: Operational workflow for containing and cleaning spills. Emphasis is placed on preventing dust generation for solids.

Regulatory & Compliance Framework

This protocol aligns with major regulatory standards for hazardous waste.

  • RCRA (USA): While not explicitly P-listed or U-listed by specific name, this compound falls under Characteristic Waste if it exhibits toxicity. However, the industry standard is to manage it as Non-listed Halogenated Organic Waste .

    • Waste Code: If the solution is acidic (pH < 2), it carries code D002 . If halogenated solvents are present, codes F001/F002 apply.

  • EPA Guidelines: The "Cradle-to-Grave" responsibility requires that you document the specific chemical name on all transfer tags. "Organic Waste" is insufficient; "Halogenated Organic Waste" is required.

  • Zero Discharge: Under the Clean Water Act, biphenyl derivatives are priority pollutants. Dilution is NOT the solution to pollution.

References
  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Biphenyl Derivatives Toxicity. Retrieved from [Link]

Sources

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